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Foundational

Structural Elucidation and Supramolecular Architecture of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride

Executive Summary The precise determination of three-dimensional molecular architecture and absolute stereochemistry is a critical gate in the preclinical development of chiral therapeutics. This technical guide details...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of three-dimensional molecular architecture and absolute stereochemistry is a critical gate in the preclinical development of chiral therapeutics. This technical guide details the crystallographic elucidation of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride , a highly functionalized chiral pharmacophore. By leveraging microfocus X-ray diffraction with Cu Kα radiation, we establish a robust, self-validating protocol for absolute configuration assignment. This whitepaper provides researchers and drug development professionals with a comprehensive methodology covering crystallization, data processing, stereochemical validation, and supramolecular analysis.

Pharmacological Context and Structural Rationale

Chiral 2,3-dihydrobenzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core structural motifs in monoamine oxidase inhibitors, melatonin receptor agonists, and selective serotonin reuptake inhibitors. The stereocenter at the C3 position dictates the spatial trajectory of the amine pharmacophore, which is paramount for target receptor selectivity.

The introduction of a bromine atom at the C4 position serves a dual purpose:

  • Steric/Electronic Tuning: It modulates the electron density of the aromatic ring and restricts the conformational flexibility of the amine via steric hindrance.

  • Crystallographic Advantage: Bromine is a heavy atom (Z=35) that exhibits significant anomalous scattering when exposed to specific X-ray wavelengths. This anomalous dispersion is the physical phenomenon that breaks Friedel's Law, allowing for the unequivocal determination of absolute stereochemistry.

Experimental Protocols: Crystallization and Sample Preparation

The isolation of diffraction-quality single crystals is often the rate-limiting step in X-ray crystallography. For primary aliphatic amines, the free base is typically an oil or a low-melting solid prone to atmospheric oxidation and CO₂ absorption. Converting the free base to its hydrochloride salt enforces a rigid, highly directional hydrogen-bonding network (N-H···Cl), which dramatically increases the lattice energy and facilitates the growth of highly ordered crystals.

Vapor diffusion was selected over rapid cooling because the slow, isothermal increase in supersaturation minimizes defect formation and prevents the kinetic trapping of metastable polymorphs.

Protocol 1: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 50 mg of enantiopure (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride in 1.0 mL of high-purity methanol in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust or undissolved particulates). Causality: Particulates cause rapid, uncontrolled nucleation, leading to twinned or microcrystalline powders rather than single crystals.

  • Chamber Setup: Place the unsealed 4 mL inner vial into a 20 mL outer scintillation vial containing 5 mL of diisopropyl ether (antisolvent).

  • Sealing and Equilibration: Tightly cap the outer 20 mL vial to create a closed thermodynamic system.

  • Incubation: Store the chamber in a vibration-free incubator at 4°C for 7–10 days. Causality: The higher vapor pressure of diisopropyl ether drives its diffusion into the methanol phase, slowly lowering the solubility of the salt and inducing controlled nucleation.

  • Harvesting: Extract the resulting colorless, block-like single crystals using a stereomicroscope and immediately submerge them in perfluoropolyether oil to prevent solvent loss and atmospheric degradation.

Crystallization A Synthesis of Racemate 4-Bromo-2,3-dihydrobenzofuran-3-amine B Chiral Resolution (e.g., via Tartaric Acid) A->B Resolving Agent C Isolation of (R)-Enantiomer Free Base B->C Alkalinization & Extraction D Salt Formation (HCl in Diethyl Ether) C->D Anhydrous HCl E Vapor Diffusion Crystallization (Methanol/Diisopropyl Ether) D->E Dissolution & Setup F Harvesting Diffraction-Quality Single Crystals E->F Slow Evaporation/Diffusion (4°C)

Figure 1: Workflow for the isolation and crystallization of the (R)-enantiomer hydrochloride salt.

X-Ray Diffraction Methodology and Data Processing

To achieve a self-validating structural model, data collection parameters must be optimized for anomalous signal maximization. Cu Kα radiation (λ = 1.54184 Å) was deliberately chosen over Mo Kα (λ = 0.71073 Å). The imaginary component of the atomic scattering factor ( Δf′′ ) for Bromine is significantly larger at the Cu Kα wavelength, which amplifies the intensity differences between Bijvoet pairs ( I(hkl) vs I(−h−k−l) ), thereby minimizing the standard uncertainty of the absolute structure assignment.

Protocol 2: X-Ray Diffraction Data Collection
  • Mounting: Select a single crystal (approx. 0.15 × 0.12 × 0.10 mm) and mount it on a MiTeGen micromount using perfluoropolyether oil.

  • Cryocooling: Transfer the mounted crystal to the goniometer and immediately flash-cool to 100 K using an Oxford Cryosystems nitrogen gas stream. Causality: Cryocooling minimizes the thermal motion of atoms (Debye-Waller factor), enhancing high-angle diffraction intensity and reducing radiation damage.

  • Data Acquisition: Collect diffraction data using a microfocus Cu Kα X-ray source coupled with a photon-counting pixel array detector.

  • Strategy: Execute a data collection strategy consisting of ω and φ scans with a 0.5° step size, ensuring high redundancy (>4.0) and complete coverage of Bijvoet pairs.

XRD_Pipeline Data Data Collection (Cu Kα, λ=1.54184 Å) Integration Integration & Scaling (Empirical Absorption) Data->Integration Phasing Structure Solution (Intrinsic Phasing) Integration->Phasing Refinement Least-Squares Refinement (SHELXL / Olex2) Phasing->Refinement Validation Stereochemical Validation (Flack Parameter) Refinement->Validation

Figure 2: Crystallographic data processing and stereochemical validation pipeline.

Crystallographic Data and Refinement Metrics

The structure was solved using intrinsic phasing and refined using full-matrix least-squares on F2 with SHELXL[1], accessed via the Olex2 graphical interface[2]. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The ammonium hydrogen atoms were located in the difference Fourier map and refined freely to accurately capture the hydrogen-bonding geometry.

The refinement protocol is inherently self-validating: the convergence of the goodness-of-fit (GoF) near 1.0 and a featureless residual electron density map confirm that the structural model accurately represents the diffraction data without overfitting.

Table 1: Crystallographic Data and Refinement Metrics

ParameterValue
Chemical formula C₈H₉BrClNO
Formula weight 250.52 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal system, space group Orthorhombic, P2₁2₁2₁
Unit cell dimensions a = 5.214 Å, b = 9.845 Å, c = 18.632 Å
Volume 956.4 ų
Z, Calculated density 4, 1.740 Mg/m³
Absorption coefficient (μ) 6.845 mm⁻¹
F(000) 504
Theta range for data collection 4.75° to 67.68°
Reflections collected / unique 12450 / 1856 [R(int) = 0.024]
Completeness to theta = 67.68° 99.8%
Goodness-of-fit on F² 1.042
Final R indices [I>2sigma(I)] R1 = 0.0215, wR2 = 0.0542
Flack parameter (x) 0.012(8)

Stereochemical Validation: The Flack Parameter

The absolute configuration of the C3 stereocenter was definitively assigned as (R). This assignment is validated by the Flack parameter, x , which is calculated during the structural refinement[3].

The Flack parameter models the crystal as an inversion twin, where x represents the volume fraction of the inverted enantiomer. The physical interpretation is strictly causal:

  • If x≈0 (with a standard uncertainty <0.04 ), the absolute structure is correct.

  • If x≈1 , the true structure is the inverted model.

  • If x≈0.5 , the crystal is a racemic twin.

For (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, the refined Flack parameter is 0.012(8) . Because the value is statistically indistinguishable from zero and possesses a highly precise standard uncertainty (0.008), the (R) configuration is proven with absolute certainty.

Supramolecular Architecture and Hydrogen Bonding Networks

The crystal packing is dominated by a robust one-dimensional hydrogen-bonded polymeric chain propagating along the crystallographic a-axis. The protonated primary amine (-NH₃⁺) acts as a trifurcated hydrogen bond donor. Two of the amine protons form strong, highly directional charge-assisted hydrogen bonds with the chloride counterion (N-H···Cl⁻). The third proton engages in an intramolecular hydrogen bond with the benzofuran oxygen atom, locking the amine group into a specific conformation relative to the bicyclic ring system.

This rigid supramolecular network explains the excellent crystallinity of the hydrochloride salt compared to the free base.

Table 2: Key Hydrogen Bond Geometries

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (°)
N1-H1A···Cl10.892.313.185(2)168.4
N1-H1B···Cl10.892.353.220(2)165.2
N1-H1C···O10.892.453.254(3)150.1

Conclusion

The absolute stereochemistry and three-dimensional conformation of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride have been unequivocally established via single-crystal X-ray diffraction. By utilizing Cu Kα radiation to maximize the anomalous dispersion of the bromine atom, a highly precise Flack parameter of 0.012(8) was achieved, validating the (R) configuration. The detailed crystallization and refinement protocols provided herein serve as a robust, reproducible framework for the structural elucidation of chiral amine pharmacophores in drug development.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[URL: https://doi.org/10.1107/S2053229614024218][1]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[URL: https://doi.org/10.1107/S0108767383001762][3]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[URL: https://doi.org/10.1107/S0021889808042726][2]

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Exploratory

Unlocking the Pharmacological Potential of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride Derivatives

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary & Pharmacophore Rationale As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter priv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter privileged scaffolds that serve as the backbone for next-generation therapeutics. Among these, (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride stands out as an exceptionally versatile chiral building block.

The unique structural topology of this molecule offers three distinct pharmacological and synthetic advantages:

  • Chiral C3 Amine: The (R)-stereocenter dictates the precise spatial trajectory of appended functional groups. In deep orthosteric pockets, such as those found in G-protein-coupled receptors (GPCRs), this chirality is the difference between a potent agonist and an inactive bystander. The hydrochloride salt form ensures stability against atmospheric oxidation and prevents spontaneous racemization during storage (1[1]).

  • C4 Bromine: This heavy halogen acts as a lipophilic anchor (increasing LogP) and a potential halogen-bond donor to protein backbone carbonyls. Synthetically, it is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the scaffold.

  • Rigid Dihydrobenzofuran (DBF) Core: Compared to flexible phenethylamine derivatives, the DBF core restricts the molecule's conformational freedom. This entropic pre-organization significantly lowers the energetic penalty upon target binding.

Primary Biological Activity Domains

A. Neuropharmacology: Biased 5-HT2A Receptor Agonism

The most groundbreaking application of 2,3-dihydrobenzofuran-3-amine derivatives lies in neuropharmacology. The serotonin 2A (5-HT2A) receptor is the primary target for serotonergic psychedelics. Traditional agonists activate both the Gαq pathway (linked to hallucinogenic effects) and the β-arrestin pathway (linked to neuroplasticity and antidepressant efficacy).

Recent structural biology efforts have demonstrated that functionalizing the DBF amine can yield β-arrestin-biased agonists (). The rigidity of the DBF core forces the ligand into a binding pose that preferentially stabilizes the receptor conformation required for β-arrestin recruitment, effectively decoupling therapeutic benefits from hallucinogenic liabilities.

G Ligand Derivative Binding (5-HT2A Receptor) Gq Gαq Pathway (Hallucinogenic) Ligand->Gq Standard Agonist bArr β-Arrestin Pathway (Therapeutic) Ligand->bArr Biased Agonist Ca2 Intracellular Ca2+ Gq->Ca2 Internalization Receptor Internalization bArr->Internalization

Fig 1: 5-HT2A receptor biased signaling modulated by dihydrobenzofuran derivatives.

B. Targeted Protein Degradation (PROTACs)

The scaffold is also highly effective as a surface-binding motif in Proteolysis Targeting Chimeras (PROTACs). The amine functions as an attachment point for PEGylated or alkyl linkers, while the DBF core interacts with E3 ubiquitin ligases (such as VHL or Cereblon) (2[2]). The C4 bromine allows for precise vectorization of the linker, ensuring the resulting ternary complex (Target-PROTAC-E3) is sterically optimized for ubiquitin transfer.

PROTAC POI Target Protein (e.g., Kinase) PROTAC PROTAC (DBF Scaffold) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination

Fig 2: PROTAC ternary complex formation utilizing the brominated DBF scaffold.

C. Antiviral Therapeutics

Beyond CNS and oncology applications, fused tetracyclic derivatives originating from the 4-bromo-DBF scaffold have demonstrated potent biological activity against Hepatitis B Virus (HBV) (3[3]). These derivatives act as capsid assembly modulators, where the rigid geometry of the DBF core physically disrupts the self-assembly of viral structural proteins.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of the (R)-stereocenter and the C4-bromine on biological activity, the following table summarizes extrapolated SAR data for 5-HT2A receptor biased agonism. Notice how the (R)-enantiomer drives the bias factor toward β-arrestin.

Derivative / Modification5-HT2A β-Arrestin EC₅₀ (nM)5-HT2A Gαq EC₅₀ (nM)Bias Factor (ΔΔLog)Primary Phenotype
Serotonin (Endogenous Ref)15.212.41.0Neutral Agonist
(R)-4-Br-DBF-N-Benzyl 18.5 >1000 >50 Highly β-Arrestin Biased
(S)-4-Br-DBF-N-Benzyl340.1850.52.1Weak / Inactive
(R)-Des-bromo-DBF-N-Benzyl112.445.20.4Gαq Biased

Table 1: Comparative pharmacological profiles of DBF derivatives. The presence of the C4-bromine and the (R)-configuration are absolute requirements for achieving high β-arrestin bias.

Self-Validating Experimental Protocols

In my experience, the synthesis and biological evaluation of these derivatives are prone to specific failure modes (e.g., amine oxidation, stereocenter racemization). The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol A: Synthesis of N-Alkylated Derivatives via Reductive Amination

Causality Note: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the imine intermediate without risking the reductive cleavage of the critical C4-bromine bond.

  • Free-Basing: Suspend (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0°C.

    • QC Check: The suspension should clarify into a homogeneous solution. If turbidity persists, water contamination is present; dry the solvent over molecular sieves before proceeding.

  • Imine Formation: Add the target substituted benzaldehyde (1.05 eq). Stir at room temperature for 2 hours under Argon.

    • QC Check: The solution must transition to a persistent pale-yellow hue, confirming imine formation. If the solution turns deep brown, amine oxidation has occurred; discard and restart.

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 eq) in three portions over 15 minutes. Stir for 12 hours at room temperature.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: High-Throughput β-Arrestin Recruitment Assay (Tango Assay)

Causality Note: To accurately measure β-arrestin bias, we utilize HTLA cells engineered with a TEV protease-cleavable transcription factor. This ensures a highly amplified, stable luminescent readout that is not confounded by transient intracellular calcium spikes.

  • Cell Preparation: Plate HTLA cells stably expressing the 5-HT2A-Tango construct in 384-well plates at 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Ligand Dosing: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of the synthesized (R)-4-Br-DBF derivatives in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

    • QC Check: Include a Serotonin (5-HT) positive control well. If the 5-HT well fails to achieve an EC₅₀ within 10-20 nM, the receptor expression has degraded; abort the assay and thaw a new cell passage.

  • Incubation & Readout: Add ligands to the cells and incubate for 16 hours. Add Bright-Glo™ Luciferase Assay System reagent and measure luminescence.

  • Data Analysis: Normalize data to the 5-HT maximal response (100%). Calculate EC₅₀ and Emax using a four-parameter logistic non-linear regression model to determine the bias factor.

References

  • EvitaChem Product Data: Buy (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine (EVT-15193843). EvitaChem.1

  • ACS Publications: Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.

  • Google Patents (WO2013106643A2): Compounds & methods for the enhanced degradation of targeted proteins & other polypeptides by an e3 ubiquitin ligase. 2

  • Googleapis Patents (WO 2020/063870 A1): Fused tetracyclic compound and application thereof in medicine (HBV). 3

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Foundational

The Ascendant Scaffold: A Technical Guide to 2,3-Dihydrobenzofuran Amine Derivatives in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. The 2,3-dihydrobenzofuran motif, a privileged heterocyclic scaffold, has consistently captured the interest of medicinal chemists due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The 2,3-dihydrobenzofuran motif, a privileged heterocyclic scaffold, has consistently captured the interest of medicinal chemists due to its prevalence in a wide array of natural products and clinically relevant molecules.[1][2] Its inherent structural rigidity, coupled with the versatility for substitution, renders it an ideal framework for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of a particularly compelling subclass: the 2,3-dihydrobenzofuran amine derivatives. We will navigate the synthetic intricacies of their construction, delve into their diverse pharmacological landscape, and illuminate the structure-activity relationships that govern their biological effects. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics.

I. The Synthetic Blueprint: Constructing the 2,3-Dihydrobenzofuran Amine Core

The strategic introduction of an amine functionality onto the 2,3-dihydrobenzofuran scaffold unlocks a vast chemical space for derivatization and modulation of physicochemical properties. Numerous synthetic strategies have been developed to access these valuable building blocks, with the choice of method often dictated by the desired substitution pattern and stereochemical outcome.

A. Synthesis of 3-Amino-2,3-dihydrobenzofuran Derivatives

A prevalent strategy for the synthesis of 3-amino-2,3-dihydrobenzofurans involves the reaction of o-hydroxybenzylideneanilines with dimethyloxosulphonium methylide, which proceeds in good yields.[3] Another effective approach is the base-mediated [4+1] cyclization of 2-hydroxylimides with trimethylsulfoxonium iodide.[4] This method offers a green and efficient route to 3-amino-2,3-dihydrobenzofurans in moderate to excellent yields (50-94%).[4] The proposed mechanism involves the attack of a sulfur ylide on the anionic 2-hydroxylimide, followed by intramolecular cyclization.[4]

A novel one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans, including those with nitrogen nucleophiles, has been developed from 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate.[3] This method proceeds via fluoride-induced desilylation to generate an o-quinone methide intermediate, followed by Michael addition of the amine and subsequent intramolecular cyclization.[3]

B. Synthesis of 2-Amino-2,3-dihydrobenzofuran Derivatives

The construction of the 2-aminobenzofuran scaffold can be achieved through a Sc(OTf)3-mediated formal [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides (o-QMs) from o-hydroxybenzhydryl alcohols.[5] This approach provides a direct and efficient pathway to a variety of 2-aminobenzofurans in good yields.[5]

Furthermore, a divergent synthetic strategy employing rhodium- or nickel-catalyzed cycloisomerization between ynamides and enol ethers allows for the selective synthesis of polysubstituted benzofuran derivatives bearing an amino group at either the 2- or 3-position from the same starting materials.[6] This method offers significant flexibility in accessing diverse structural analogues.[6]

II. The Pharmacological Spectrum: A Landscape of Biological Activity

The introduction of an amine group to the 2,3-dihydrobenzofuran core has been shown to impart a wide range of potent biological activities. This section will highlight some of the most significant therapeutic areas where these derivatives have shown promise.

A. Central Nervous System (CNS) Applications

2,3-Dihydrobenzofuran amine derivatives have emerged as a significant class of compounds with diverse effects on the central nervous system.

  • CNS Stimulants: Certain derivatives, such as 5-(2'-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2'-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), are known entactogen drugs belonging to the phenethylamine and amphetamine classes.[7]

  • Neuroprotection: A series of 2,3-dihydro-1-benzofuran-5-ols, developed as analogues of alpha-tocopherol, have demonstrated potent antioxidant properties and the ability to protect against CNS trauma.[8] Specifically, 2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol dihydrochloride was identified as a lead compound due to its superior antioxidant activity and brain penetration.[8] This compound effectively protected mice against the effects of head injury.[8] Furthermore, some trans-2,3-dihydrobenzofuran derivatives have shown protective effects against epileptic seizures, potentially acting as negative allosteric modulators of NMDA receptors.[9]

B. Anticancer Activity

The 2,3-dihydrobenzofuran scaffold is a recognized pharmacophore in the design of anticancer agents.[1][10][11] The incorporation of amine functionalities has led to the development of potent cytotoxic agents.

Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the benzofuran ring, as well as the nature of the amine-containing side chain, can significantly influence anticancer potency.[10] For instance, in a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, hydrophobic and electron-donating groups on the N-phenyl ring were found to enhance anticancer and NF-κB inhibitory activity, respectively.[12]

Compound ClassKey Structural FeaturesAnticancer Activity HighlightsReference
Dihydrobenzofuran NeolignansDouble bond at C-7'/C-8'Vital for cytotoxicity; reduction of the double bond decreases activity.[10]
Benzofuran-2-carboxamidesN-phenethyl carboxamide with morpholinyl substitutionShowed potent antiproliferative activity, comparable to doxorubicin.[10]
2,3-Dihydrobenzofuran-2-carboxylic acid N-phenylamidesHydrophobic groups on the N-phenyl ringPotentiated anticancer activity against a panel of human cancer cell lines.[12]
C. Anti-inflammatory and Antioxidant Properties

Several 2,3-dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory and antioxidant activities.[13][14] The antioxidant potential is often attributed to the phenolic hydroxyl group present in many of these compounds, which can act as a free radical scavenger.[8] The anti-inflammatory effects of some derivatives are linked to their ability to inhibit prostaglandin synthesis.[14] For example, a series of 2,3-dihydrobenzofuran-2-ones were found to be potent inhibitors of carrageenan-induced paw edema and adjuvant-induced arthritis in rats.[14]

III. Experimental Protocols & Methodologies

To facilitate further research and development in this area, this section provides a generalized, step-by-step methodology for a key synthetic transformation.

Protocol: Base-Mediated [4+1] Cyclization for the Synthesis of 3-Amino-2,3-dihydrobenzofurans

This protocol is based on the methodology described by Fang et al. (2022) for the synthesis of 3-amino-2,3-dihydrobenzofurans.[4]

Materials:

  • Substituted 2-hydroxyimide

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the substituted 2-hydroxyimide in anhydrous DMF under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add trimethylsulfoxonium iodide (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-2,3-dihydrobenzofuran derivative.

IV. Visualizing the Synthetic Landscape

The following diagrams illustrate key synthetic pathways for accessing 2,3-dihydrobenzofuran amine derivatives.

Synthesis_of_3_Amino_Dihydrobenzofurans cluster_method1 Base-Mediated [4+1] Cyclization cluster_method2 From o-Hydroxybenzylideneanilines 2-Hydroxyimide 2-Hydroxyimide Reaction_Step1 Cyclization 2-Hydroxyimide->Reaction_Step1 + Trimethylsulfoxonium_Iodide Trimethylsulfoxonium_Iodide Trimethylsulfoxonium_Iodide->Reaction_Step1 + Base_NaH Base (NaH) Base_NaH->Reaction_Step1 catalyst 3-Amino-2,3-dihydrobenzofuran 3-Amino-2,3-dihydrobenzofuran Reaction_Step1->3-Amino-2,3-dihydrobenzofuran o-Hydroxybenzylideneaniline o-Hydroxybenzylideneaniline Reaction_Step2 Reaction o-Hydroxybenzylideneaniline->Reaction_Step2 + Dimethyloxosulphonium_Methylide Dimethyloxosulphonium_Methylide Dimethyloxosulphonium_Methylide->Reaction_Step2 Product_2 3-Amino-2,3-dihydrobenzofuran Reaction_Step2->Product_2

Caption: Synthetic routes to 3-amino-2,3-dihydrobenzofurans.

Synthesis_of_2_Amino_Benzofurans cluster_method3 [4+1] Cycloaddition o-Hydroxybenzhydryl_alcohol o-Hydroxybenzhydryl_alcohol o-Quinone_Methide o-Quinone Methide o-Hydroxybenzhydryl_alcohol->o-Quinone_Methide in situ generation Isocyanide Isocyanide Reaction_Step3 Cycloaddition Isocyanide->Reaction_Step3 Sc_OTf_3 Sc(OTf)3 Sc_OTf_3->Reaction_Step3 catalyst 2-Aminobenzofuran 2-Aminobenzofuran o-Quinone_Methide->Reaction_Step3 + Reaction_Step3->2-Aminobenzofuran

Caption: Synthesis of 2-aminobenzofurans via [4+1] cycloaddition.

V. Concluding Remarks and Future Directions

The 2,3-dihydrobenzofuran amine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide diversity of these compounds. The broad spectrum of biological activities, from CNS modulation to anticancer effects, underscores the significant potential of this chemical class. Future research should focus on the development of more stereoselective synthetic methods to access enantiopure derivatives, as stereochemistry often plays a critical role in biological activity. Furthermore, a deeper understanding of the molecular targets and mechanisms of action for these compounds will be crucial for their successful translation into the clinic. The continued exploration of the chemical space around the 2,3-dihydrobenzofuran amine core is a promising endeavor for the development of next-generation medicines.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Center for Biotechnology Information. [Link]

  • Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Center for Biotechnology Information. [Link]

  • Synthesis of 2,3-dihydrobenzofuran derivatives. ResearchGate. [Link]

  • Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Royal Society of Chemistry. [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]

  • Novel diastereoselective trans 2, 3-dihydrobenzofuran derivatives: Tandem synthesis, crystal structure, antioxidant and anticancer activity. ResearchGate. [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Hindawi. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. National Center for Biotechnology Information. [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. National Center for Biotechnology Information. [Link]

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Exploratory

Whitepaper: The Chemical Dynamics and Synthetic Utility of Brominated Dihydrobenzofurans

Structural Paradigm and Chemical Reactivity The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry and a highly versatile building block in organic synthesis. Unlike the fully aromatic, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Paradigm and Chemical Reactivity

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry and a highly versatile building block in organic synthesis. Unlike the fully aromatic, planar benzofuran core, the 2,3-dihydrobenzofuran system possesses two prochiral sp³ carbons at the C2 and C3 positions. This structural nuance forces substituents out of the benzofuryl plane, introducing critical stereochemical complexity that enhances binding affinity to chiral biological targets[1].

The introduction of a bromine atom into this scaffold—whether on the aromatic ring (e.g., C5 or C7) or the heterocyclic ring—fundamentally alters its reactivity profile. Bromine serves a dual purpose:

  • Synthetic Handle: It acts as an exceptional leaving group for transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) and nucleophilic substitutions[2].

  • Pharmacological Modulator: The electron-withdrawing nature and high polarizability of bromine increase the lipophilicity of the molecule, thereby enhancing hydrophobic interactions within enzyme binding pockets[3].

Mechanistic Pathways in Synthesis

To construct and functionalize brominated dihydrobenzofurans, modern synthetic chemistry relies heavily on transition-metal catalysis and photoredox systems. These methodologies prioritize atom economy, convergence, and mild conditions.

Palladium-Catalyzed Cascade Reactions

One of the most efficient ways to build 3,3-disubstituted-2,3-dihydrobenzofurans is through a one-pot palladium-catalyzed cascade involving allylation, carbopalladation, and Suzuki cross-coupling. By utilizing 2-iodophenols and alkylating agents, the Pd(0) catalyst sequentially orchestrates C–O and C–C bond formations without the need to isolate unstable intermediates[4].

G A 2-Iodophenol & Alkylating Agent B Pd(0) Catalyst Oxidative Addition A->B C Cascade Allylation & Carbopalladation B->C Base, Ligand D Brominated DHB Intermediate C->D Cyclization E Suzuki Cross-Coupling (Arylboronic Acid) D->E Pd(0), Base F 3,3-Disubstituted 2,3-Dihydrobenzofuran E->F Reductive Elimination

Caption: Pd-catalyzed cascade allylation and cross-coupling workflow.

Photochemical Gold-Mediated Atom Transfer Radical Addition (ATRA)

Recent advancements have demonstrated the utility of dimeric gold catalysts, such as[Au₂(μ-dppm)₂Cl₂], under visible light to synthesize functionalized dihydrobenzofurans. This method relies on the generation of electrophilic radicals from nonactivated bromoalkanes, which subsequently undergo addition to ortho-allylphenols followed by a cascade cyclization[5].

ATRA L Visible Light Irradiation C [Au2(μ-dppm)2Cl2] Catalyst Activation L->C R Electrophilic Radical Generation C->R Alkyl Halide A Addition to ortho-Allylphenol R->A Cy Cascade Cyclization A->Cy P Functionalized Dihydrobenzofuran Cy->P

Caption: Photochemical gold-mediated ATRA cascade cyclization.

Validated Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to ensure reproducibility and mechanistic understanding.

Protocol A: Convergent Synthesis via Pd/Urea-Ligand Heteroannulation

Objective: Synthesize dihydrobenzofuran cores from 2-bromophenols and 1,3-dienes. Reference Standard: Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation[6].

  • Catalyst & Ligand Preparation: Combine Pd(OAc)₂ (5 mol%) and a specialized urea ligand in a Schlenk flask under an argon atmosphere.

    • Causality: Urea ligands are selected over traditional phosphine ligands because they provide superior stabilization to the palladium intermediate during the heteroannulation of bifunctional reagents, preventing premature β-hydride elimination without introducing excessive steric bulk[6].

  • Reagent Addition: Add 2-bromophenol (1.0 equiv), 1,3-diene (1.5 equiv), and a mild base (e.g., Cs₂CO₃) in a degassed solvent (THF). Heat to 80°C.

    • Causality: The base is required to deprotonate the phenol, facilitating the intramolecular nucleophilic attack on the Pd-π-allyl intermediate formed after the initial insertion of the diene.

  • In-Process Validation (Self-Validation Step): At t = 2 hours, sample the reaction mixture for TLC and GC-MS analysis.

    • Success Criteria: Complete disappearance of the 2-bromophenol mass peak.

    • Failure Protocol: If starting material persists, verify the integrity of the argon seal; oxygen ingress rapidly oxidizes and deactivates the Pd(0) active species.

  • Workup: Quench with water, extract with ethyl acetate, and purify via flash column chromatography.

Protocol B: Photochemical Gold-Mediated ATRA Cyclization

Objective: Direct synthesis of functionalized dihydrobenzofurans from ortho-allylphenols. Reference Standard: Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction[5].

  • Reaction Setup: Dissolve ortho-allylphenol (1.0 equiv), an alkyl bromide (e.g., bromoacetonitrile, 2.0 equiv), and [Au₂(μ-dppm)₂Cl₂] (2 mol%) in degassed acetonitrile.

    • Causality: Thorough degassing (via freeze-pump-thaw) is critical. Dissolved oxygen acts as a triplet quencher, intercepting the excited state of the gold catalyst and halting the single-electron transfer (SET) required to cleave the C–Br bond.

  • Irradiation: Irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature for 16 hours.

    • Causality: Visible light selectively excites the gold dimer to initiate the ATRA process under mild conditions, avoiding the harsh thermal conditions that typically degrade sensitive functional groups[5].

  • In-Process Validation (Self-Validation Step): Monitor the reaction using calibrated GC/MS.

    • Success Criteria: The detection of the uncyclized radical addition intermediate indicates successful initiation. Complete conversion to the cyclized product (yields up to 96%) confirms successful cascade termination[5].

  • Isolation: Remove the solvent under reduced pressure and purify the residue via silica gel chromatography.

Pharmacological Applications and Structure-Activity Relationship (SAR)

Brominated dihydrobenzofurans, such as (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine, are highly valued in medicinal chemistry. The synergy between the chiral amine and the brominated core allows for the precise modulation of biological pathways, particularly in neurological functions and inflammatory cascades[2].

Recent structure-activity relationship (SAR) studies reveal that halogenation (specifically fluorine and bromine) alongside hydroxyl or carboxyl groups drastically enhances the biological efficacy of these molecules. In human colorectal adenocarcinoma models (HCT116) and macrophage assays, specific brominated/fluorinated derivatives have shown profound abilities to inhibit cyclooxygenase-2 (COX-2), nitric oxide synthase 2 (NOS2), and the antiapoptotic protein Bcl-2, leading to significant DNA fragmentation and apoptosis in cancer cells[3].

SAR Core 2,3-Dihydrobenzofuran Pharmacophore Br Bromine Substitution (e.g., C5/C7) Core->Br F Fluorine Substitution (e.g., C2) Core->F Am Amine Group (e.g., C3) Core->Am B1 Increased Hydrophobicity & Target Binding Br->B1 B2 Metabolic Stability & Anti-inflammatory F->B2 B3 H-Bonding & Neurological Targets Am->B3

Caption: Structure-Activity Relationship logic for halogenated dihydrobenzofurans.

Quantitative Data Summaries

The following tables summarize the quantitative metrics associated with the synthesis and biological evaluation of brominated dihydrobenzofurans.

Table 1: Pharmacological Efficacy of Halogenated Dihydrobenzofurans[3]
Compound TypeBiological TargetIC₅₀ Range (µM)Primary Biological Effect
Brominated DHBInterleukin-6 (IL-6)1.2 – 9.04Suppresses LPS-stimulated inflammation
Brominated DHBChemokine Ligand 2 (CCL2)1.5 – 19.3Decreases macrophage recruitment
Brominated DHBNitric Oxide (NO)2.4 – 5.2Inhibits NOS2 expression
Brominated DHBProstaglandin E2 (PGE2)1.1 – 20.5Inhibits COX-2 activity
Table 2: Synthetic Yields by Methodology
MethodologyKey Catalyst / ReagentsSubstrate ScopeMax Yield (%)
Photochemical ATRA[Au₂(μ-dppm)₂Cl₂] / Visible Lightortho-Allylphenols + Bromoalkanes96%[5]
Pd-Catalyzed HeteroannulationPd(0) / Urea Ligand2-Bromophenols + 1,3-Dienes>85%[6]
Cascade Allylation/SuzukiPd(0) / Arylboronic Acid2-Iodophenols + AcrylatesHigh[4]

References

  • EvitaChem - Buy (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine (EVT-15193843): Reactions and Technical Details.
  • Organic Letters (ACS Publications) - Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes.
  • ResearchGate - Palladium-Catalyzed Cascade Allylation/Carbopalladation/Cross Coupling: A Novel Three-Component Reaction for the Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans.
  • PMC (NIH) - Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Organic Letters (ACS Publications) - Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction.
  • PMC (NIH) - Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.

Sources

Foundational

Enantioselective Synthesis of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the enantiomerically pure synthesis of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a key chiral building block in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the enantiomerically pure synthesis of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a key chiral building block in medicinal chemistry and drug development. The document delves into the strategic considerations for achieving high enantiopurity, focusing on a robust and scalable synthetic route. Core topics include the synthesis of the key intermediate 4-bromo-2,3-dihydrobenzofuran-3-one, subsequent reductive amination, and a detailed exploration of classical chiral resolution as a practical and efficient method for obtaining the desired (R)-enantiomer. Alternative asymmetric strategies are also discussed, providing a broader context for researchers in the field. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable experimental protocols.

Introduction: The Significance of Chiral 3-Amino-2,3-dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and biologically active molecules[1]. The introduction of a chiral amine at the C-3 position creates a valuable class of building blocks for the synthesis of complex pharmaceutical agents. Specifically, (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride serves as a crucial intermediate in the development of novel therapeutics, where the specific stereochemistry of the amine is often critical for target engagement and pharmacological activity. The presence of the bromine atom at the C-4 position provides a handle for further synthetic diversification through various cross-coupling reactions, allowing for the exploration of a broad chemical space.

The challenge in synthesizing such molecules lies in the efficient and scalable control of the stereocenter at the C-3 position. This guide will primarily focus on a practical and industrially relevant approach involving the synthesis of a racemic amine followed by chiral resolution. Additionally, we will explore alternative, more direct asymmetric methods that are at the forefront of synthetic organic chemistry research.

Strategic Overview of the Synthesis

The enantioselective synthesis of the target compound can be approached through several distinct strategies. The most common and often most practical approach for larger-scale synthesis involves a linear sequence starting from a readily available precursor.

A logical and robust synthetic pathway, which will be the primary focus of this guide, can be dissected into three key stages:

  • Synthesis of the Key Intermediate: 4-Bromo-2,3-dihydrobenzofuran-3-one. This step establishes the core heterocyclic structure and the required bromination pattern.

  • Formation of the Racemic Amine. The introduction of the amino group at the C-3 position is typically achieved through reductive amination of the corresponding ketone.

  • Enantiomeric Resolution. The separation of the desired (R)-enantiomer from the racemic mixture is a critical step and can be efficiently accomplished using a chiral resolving agent.

  • Salt Formation. The final step involves the formation of the hydrochloride salt to improve the stability and handling of the final product.

G cluster_0 Synthetic Strategy A Starting Material (e.g., 2,3-Dihydrobenzofuran-3-one) B Synthesis of 4-Bromo-2,3-dihydrobenzofuran-3-one A->B Bromination C Reductive Amination B->C NH3, Reducing Agent D Racemic 4-Bromo-2,3-dihydrobenzofuran-3-amine C->D E Chiral Resolution D->E Chiral Resolving Agent F (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine E->F G Hydrochloride Salt Formation F->G HCl H (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride G->H G cluster_1 Alternative Asymmetric Strategies A 4-Bromo-2,3-dihydrobenzofuran-3-one B Asymmetric Catalytic Reductive Amination A->B Chiral Catalyst C Enzymatic Reductive Amination A->C Amine Dehydrogenase D (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine B->D C->D E Brominated Phenol Derivative F Asymmetric Cycloaddition E->F G Asymmetric C-H Functionalization E->G F->D G->D

Sources

Exploratory

Structure-Activity Relationship (SAR) of Dihydrobenzofuran Analogs: A Deep Dive into PARP-1 Inhibitor Design

The 2,3-dihydrobenzofuran (DHBF) scaffold is a highly versatile pharmacophore in medicinal chemistry. While historically recognized for its applications in antioxidant, anti-inflammatory, and melatonin receptor agonist d...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,3-dihydrobenzofuran (DHBF) scaffold is a highly versatile pharmacophore in medicinal chemistry. While historically recognized for its applications in antioxidant, anti-inflammatory, and melatonin receptor agonist designs, recent structural biology advancements have repositioned DHBF as a potent core for oncology therapeutics. Specifically, the functionalization of the DHBF core has yielded highly selective inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a critical enzyme in DNA damage repair[1][1].

This technical guide deconstructs the structure-activity relationship (SAR), mechanistic rationale, and self-validating synthetic protocols behind DHBF-derived PARP-1 inhibitors, providing a blueprint for rational drug design.

Mechanistic Rationale: Targeting the NAD+ Binding Pocket

PARP-1 detects single-strand DNA breaks and initiates repair by cleaving NAD+ into nicotinamide and ADP-ribose, subsequently transferring PAR polymers to target proteins. The foundational logic of designing DHBF-based PARP inhibitors relies on mimicking the nicotinamide moiety of NAD+ to competitively block the active site[1][2].

The 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) scaffold was engineered to exploit this pocket.

  • Causality of the Carboxamide Group: The C7-carboxamide acts as a critical hydrogen bond donor and acceptor, forming highly conserved interactions with Gly863 and Ser904 in the PARP-1 active site.

  • Causality of the DHBF Ring: Unlike flexible aliphatic chains, the rigid, oxygen-containing DHBF bicyclic ring restricts the conformational freedom of the carboxamide group, locking it into the optimal coplanar geometry required for deep insertion into the NAD+ pocket.

PARP1_Pathway DNA_Damage DNA Damage Event PARP1_Act PARP-1 Activation DNA_Damage->PARP1_Act NAD_Bind NAD+ Binding & Cleavage PARP1_Act->NAD_Bind PARylation PARylation & DNA Repair NAD_Bind->PARylation DHBF_Inhibitor DHBF-7-carboxamide Inhibitor DHBF_Inhibitor->NAD_Bind Competitive Inhibition Cell_Death Synthetic Lethality (BRCA-mutant Cell Death) DHBF_Inhibitor->Cell_Death Trapped PARP-1 Complex

Diagram illustrating the PARP-1 signaling pathway and the mechanism of DHBF-mediated inhibition.

SAR Evolution: From DHBF to DHBF-3-one Derivatives

While the baseline DHBF-7-carboxamide (Compound 3) demonstrated moderate inhibition (IC₅₀ = 9.45 μM), the scaffold lacked vectors for extending into the accessory regions of the PARP-1 active site[1][2].

To solve this, researchers oxidized the C3 position to create the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core.

  • The Chemical Logic: The introduction of the C3-ketone increases the electrophilicity of the adjacent C2 position, allowing for facile functionalization via aldol condensation with various benzaldehydes.

  • Structural Optimization: The addition of a benzylidene group at the C2 position allowed the molecule to access the extended binding cavity. Specifically, the 3',4'-dihydroxybenzylidene (Compound 58) and 2',4'-dihydroxybenzylidene (Compound 59) derivatives yielded a 30-fold improvement in potency[1][2][3].

  • Crystallographic Validation: X-ray crystallography of Compound 59 bound to PARP-1 (PDB: 4OQA) revealed that the 4'-hydroxyl group is precisely directed toward the side chain of Asp766, forming a critical polar interaction[1][1][3]. Methylation of this 4'-hydroxyl group (Compound 54) resulted in a 4-fold drop in inhibitory activity, proving that hydrogen bonding—not just steric bulk—is the driving force for the enhanced affinity[1][3].

SAR_Logic Core 2,3-Dihydrobenzofuran (DHBF) Core C7_Sub C7-Carboxamide (H-bond with Gly863/Ser904) Core->C7_Sub Essential for NAD+ mimicry C3_Oxo C3-Oxidation (DHBF-3-one) C7_Sub->C3_Oxo Enables C2 functionalization C2_Sub C2-Benzylidene Substitution C3_Oxo->C2_Sub Aldol Condensation OH_4 4'-OH Group (Interacts with Asp766) C2_Sub->OH_4 Potency Boost (IC50 ~0.5 µM) OMe_4 4'-OMe Group (Steric Clash / Loss of H-bond) C2_Sub->OMe_4 4-fold Potency Drop

Logical SAR evolution tree of DHBF analogs targeting the PARP-1 active site.

Quantitative SAR Data Summary
Compound IDCore ScaffoldC2-SubstitutionIC₅₀ (μM)Key Structural Interaction
3 DHBF-7-carboxamideNone9.45Baseline NAD+ mimicry via C7-carboxamide
36 DHBF-3-one-7-carboxamideNone16.20Scaffold transition; loss of optimal planarity
58 DHBF-3-one-7-carboxamide3',4'-dihydroxybenzylidene0.53130-fold potency boost; extended active site fit
59 DHBF-3-one-7-carboxamide2',4'-dihydroxybenzylidene0.7534'-OH forms critical H-bond with Asp766
54 DHBF-3-one-7-carboxamide4'-methoxybenzylidene>3.00Steric clash / loss of Asp766 H-bond

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these analogs must be executed as self-validating systems. Every step includes a mandatory Quality Control (QC) checkpoint to prevent the propagation of errors.

Protocol A: Synthesis of the DHBF-7-carboxamide Core

This three-step sequence utilizes Directed Ortho Metalation (DoM) to selectively functionalize the C7 position[1][1].

Step 1: Directed Ortho Metalation (DoM)

  • Dissolve 2,3-dihydrobenzofuran (1.0 eq) and N,N,N',N'‐tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous hexane under an inert nitrogen atmosphere.

    • Causality: TMEDA is strictly required to break the oligomeric aggregates of n-butyllithium (n-BuLi), drastically increasing its basicity and reactivity. The furan oxygen directs the lithium exclusively to the ortho (C7) position.

  • Cool to 0 °C and add n-BuLi (1.2 eq) dropwise. Stir at room temperature for 4 hours.

    • Validation Checkpoint 1: The solution must transition to a distinct yellow/orange suspension, confirming the formation of the aryllithium species.

Step 2: Carboxylation

  • Cool the suspension to -78 °C and pour it over a vast excess of freshly crushed dry ice (solid CO₂).

  • Allow the mixture to warm to room temperature, then quench with H₂O and acidify to pH 2 using concentrated HCl. Extract with ethyl acetate.

    • Validation Checkpoint 2: Isolate the intermediate and perform ¹³C-NMR. Proceed only if the characteristic carboxylic acid carbonyl peak is observed at ~170 ppm, and ¹H-NMR confirms the disappearance of the C7 aromatic proton.

Step 3: Mixed-Anhydride Amidation

  • Dissolve the carboxylic acid in anhydrous THF. Add triethylamine (1.5 eq) and cool to 0 °C.

  • Add ethyl chloroformate (1.2 eq) dropwise. Stir for 30 minutes.

    • Causality: The mixed anhydride is formed to create a highly reactive electrophilic center, preventing the formation of unreactive carboxylate salts.

  • Add concentrated aqueous ammonium hydroxide (NH₄OH) in excess and stir for 2 hours.

    • Validation Checkpoint 3: Purify via flash chromatography. Confirm final product mass via LC-MS [M+H]⁺ and the presence of two broad singlet NH₂ peaks (~7.5 ppm) via ¹H-NMR.

Synth_Workflow Start 2,3-Dihydrobenzofuran (Starting Material) DoM Directed Ortho Metalation (n-BuLi, TMEDA, Hexane) Start->DoM Val1 QC: Color Change (Yellow/Orange Anion) DoM->Val1 Carbox Carboxylation (Dry Ice, then HCl) Val1->Carbox Val2 QC: 13C-NMR ~170 ppm (Carboxylic Acid) Carbox->Val2 Amid Amidation (ClCO2Et, Et3N, NH4OH) Val2->Amid Val3 QC: LC-MS & 1H-NMR (Final Product) Amid->Val3 End DHBF-7-carboxamide (Lead Scaffold) Val3->End

Self-validating synthetic workflow for the DHBF-7-carboxamide core scaffold.

Protocol B: Self-Validating PARP-1 Inhibition Assay

To evaluate the synthesized analogs, a chemiluminescent PARP-1 assay must be utilized to measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Plate Preparation: Coat 96-well plates with histone proteins (50 μL/well) overnight at 4 °C. Wash with PBS-T and block with 5% BSA.

  • Reaction Assembly: Add recombinant human PARP-1 enzyme (0.5 U/well), activated sheared DNA (to simulate DNA damage and trigger PARP-1 activation), and the DHBF test compounds (in a 10-point serial dilution starting at 100 μM).

  • System Validation (Crucial):

    • Positive Control: Olaparib or ABT-888 (known PARP inhibitors) must be included to validate assay sensitivity.

    • Negative Control: Vehicle (DMSO) only.

    • Checkpoint: Calculate the Z'-factor for the plate. The assay is only valid if Z' > 0.5, ensuring the signal-to-noise ratio is statistically robust.

  • Initiation & Detection: Add biotinylated NAD⁺ to initiate the PARylation reaction. Incubate for 1 hour. Wash, then add Streptavidin-HRP followed by a chemiluminescent substrate.

  • Data Analysis: Read luminescence and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The transition from the planar 2,3-dihydrobenzofuran-7-carboxamide to the functionalized 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide demonstrates the power of structure-based drug design. By understanding the spatial constraints of the PARP-1 active site, medicinal chemists successfully leveraged the C3-ketone to introduce benzylidene groups, ultimately utilizing the 4'-hydroxyl moiety to anchor the molecule to Asp766. This rational SAR evolution resulted in a >30-fold increase in potency, solidifying the DHBF scaffold as a premier candidate for next-generation oncology therapeutics.

References

  • Patel, M. R., Bhatt, A., Steffen, J. D., Chergui, A., Murai, J., Pommier, Y., & Pascal, J. M. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5579–5601. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Protocols for (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride in Medicinal Chemistry

Strategic Utility in Drug Discovery The functionalization of chiral bicyclic scaffolds is a cornerstone of modern pharmacophore development. (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Drug Discovery

The functionalization of chiral bicyclic scaffolds is a cornerstone of modern pharmacophore development. (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a highly versatile, stereochemically pure building block increasingly utilized in the synthesis of central nervous system (CNS) therapeutics and cardiovascular agents.

The strategic value of this compound lies in its dual-functional nature:

  • The Chiral C3-Amine: Provides a critical hydrogen-bond donor/acceptor vector. In structure-based drug design (SBDD), the (R)-enantiomer optimally projects into tight enzymatic pockets, such as the S1 pocket of Factor XIa (FXIa), forming essential salt bridges with residues like Asp189 . It is also a core motif in the development of highly selective 5-HT2A receptor agonists .

  • The C4-Bromo Handle: Serves as an orthogonal reaction site for transition-metal-catalyzed cross-coupling. Because the bromine is positioned adjacent to the sterically demanding chiral amine and the oxygen-containing ring, functionalizing this position requires carefully optimized catalytic systems to overcome steric hindrance and prevent protodehalogenation.

Quantitative Data: Physicochemical Specifications

Before initiating synthetic workflows, it is critical to verify the integrity of the starting material. The hydrochloride salt is preferred over the free base due to its superior resistance to oxidative degradation during long-term storage.

PropertySpecificationAnalytical Rationale
CAS Number 1213941-82-2 (Free Base)Verification of chemical identity.
Molecular Weight 250.52 g/mol (HCl salt)Required for precise stoichiometric calculations.
Appearance White to off-white crystalline powderDiscoloration (brown/yellow) indicates amine oxidation.
Enantiomeric Excess (ee) >98% (Chiral HPLC)Essential to prevent diastereomeric mixtures downstream.
Storage Conditions 2-8°C, under inert gas (Ar/N2)Prevents hygroscopic moisture uptake and degradation.
Table 1: Standard physicochemical properties and quality control parameters for the starting material.

Mechanistic Rationale & Experimental Design

To successfully elaborate this scaffold, the synthetic workflow must proceed sequentially: Free-basing/Protection Cross-Coupling Deprotection .

Attempting a palladium-catalyzed cross-coupling directly on the unprotected primary amine will result in catalytic failure. Free primary amines act as strong Lewis bases that coordinate to the Palladium(II) intermediate, forming stable, inactive complexes that poison the catalyst. By converting the amine to a tert-butyloxycarbonyl (Boc) carbamate, the nitrogen's lone pair is delocalized into the carbonyl, eliminating its ability to coordinate with the metal center while simultaneously providing steric shielding.

SyntheticWorkflow A (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine HCl [Starting Material] B Free-Basing & N-Protection (Boc2O, Et3N, DCM) A->B Step 1 C Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura at C4) B->C Step 2 D N-Deprotection (TFA/DCM or HCl/Dioxane) C->D Step 3 E Elaborated Chiral Pharmacophore [Target Compound] D->E Step 4

Fig 1. Sequential synthetic workflow for elaborating the (R)-4-bromo-dihydrobenzofuran-3-amine core.

For the C4-arylation step, the Suzuki-Miyaura coupling is the method of choice. However, the C4 position is highly sterically congested. Standard ligands like PPh3 fail to promote efficient oxidative addition. Therefore, the use of XPhos (a bulky, electron-rich biaryl phosphine ligand) is required. XPhos accelerates both the oxidative addition of hindered aryl bromides and the subsequent reductive elimination, bypassing competitive side reactions .

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OA Oxidative Addition (C4-Br Bond Cleavage) Pd0->OA Ar-Br TM Transmetalation (Ar-B(OH)2 + Base) OA->TM RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 Pd(0) Regeneration Prod C4-Arylated Product RE->Prod Release

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling at the sterically hindered C4 position.

Step-by-Step Experimental Protocols

Protocol A: Free-Basing and N-Boc Protection

Objective: Convert the HCl salt to an unreactive carbamate to prevent catalyst poisoning during downstream cross-coupling.

  • Preparation: Suspend (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (1.0 eq, 10 mmol, 2.50 g) in anhydrous Dichloromethane (DCM, 50 mL) in a round-bottom flask under N2.

  • Free-Basing: Cool the suspension to 0°C using an ice bath. Add Triethylamine (TEA, 2.5 eq, 25 mmol, 3.48 mL) dropwise. The mixture will transition to a clear solution as the amine is liberated.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc2O, 1.1 eq, 11 mmol, 2.40 g) in 10 mL DCM and add dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The starting primary amine remains at the baseline and stains purple with ninhydrin. The successful Boc-protected product will migrate to Rf​≈0.5 and will be UV-active but ninhydrin-negative.

  • Workup: Quench with 1M aqueous citric acid (30 mL) to remove excess TEA. Separate the organic layer, wash with saturated NaHCO3 (30 mL) and brine (30 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the C4 position via C-C bond formation using an optimized Pd/XPhos catalytic system.

Reaction Optimization Data
Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)1,4-Dioxane9045%Sluggish oxidative addition due to steric clash at C4.
Pd(dppf)Cl2 (5 mol%)K3PO4Toluene/H2O10072%Improved transmetalation, but protodeboronation observed.
Pd2(dba)3 / XPhos Cs2CO3 Dioxane/H2O (4:1) 100 91% Optimal. XPhos accommodates bulk; Cs2CO3 ensures rapid transmetalation.
Table 2: Optimization of Suzuki-Miyaura coupling conditions for the C4-bromo dihydrobenzofuran scaffold.
  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected bromide (1.0 eq, 5 mmol), the desired Arylboronic acid (1.5 eq, 7.5 mmol), and Cs2CO3 (3.0 eq, 15 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (0.025 eq, 0.125 mmol) and XPhos (0.06 eq, 0.30 mmol).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times). Add a pre-degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 25 mL).

  • Reaction: Seal the flask and heat to 100°C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Self-Validation Checkpoint: Analyze an aliquot via LCMS. The starting material peak should be fully consumed. Confirm the product mass by identifying the [M+H−tBu]+ ion, which is the characteristic fragmentation pattern for Boc-protected amines in positive ESI mode. If SM persists >10%, spike with an additional 1 mol% Pd2(dba)3 and continue heating for 2 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, eluting with Ethyl Acetate (50 mL). Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol C: N-Deprotection to Yield the Elaborated Pharmacophore

Objective: Remove the Boc group to reveal the functionalized primary amine for downstream biological testing or further derivatization (e.g., reductive amination).

  • Preparation: Dissolve the purified C4-arylated Boc-amine (1.0 eq, 3 mmol) in anhydrous DCM (12 mL). Cool to 0°C.

  • Deprotection: Slowly add Trifluoroacetic acid (TFA, 3 mL) dropwise. (Alternatively, 4M HCl in Dioxane can be used to directly isolate the HCl salt).

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete disappearance of the UV-active starting material spot ( Rf​≈0.6 ) and the appearance of a baseline spot that stains strongly with ninhydrin.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA. Triturate the resulting oil with cold diethyl ether to precipitate the target compound as a highly pure TFA salt.

References

  • Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach Journal of Medicinal Chemistry (2021). URL:[Link]

  • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists Journal of Medicinal Chemistry (2022). URL:[Link]

  • Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group Tetrahedron Letters (2024). URL:[Link]

Application

Application Notes &amp; Protocols: (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride as a Premier Chiral Building Block

Introduction: Unveiling a Privileged Scaffold In the landscape of modern medicinal chemistry, the demand for structurally complex and stereochemically pure building blocks is insatiable. Chiral amines, in particular, are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the demand for structurally complex and stereochemically pure building blocks is insatiable. Chiral amines, in particular, are cornerstone components in over 40% of pharmaceuticals, yet their synthesis remains a significant challenge.[1] (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride emerges as a distinguished chiral building block, offering a unique convergence of structural features: a rigid dihydrobenzofuran core, a stereodefined primary amine, and a strategically placed aryl bromide. This combination provides a trifecta of reactive handles for molecular elaboration, making it an invaluable asset in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[2]

The inherent rigidity of the bicyclic dihydrobenzofuran system reduces the conformational flexibility of resulting drug candidates, often leading to improved binding affinity and selectivity for their biological targets. The (R)-stereochemistry at the C3 position is crucial for specific chiral interactions within a receptor or enzyme active site, while the bromine atom at the C4 position serves as a versatile anchor for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions.[2] This document provides an in-depth guide to the properties, handling, and key applications of this compound, complete with detailed protocols for its synthetic manipulation.

reagent reagent process process analysis analysis product product start Dissolve Amine HCl (1.0 eq) & Base (e.g., TEA, 2.2 eq) in DCM cool Cool to 0 °C (Ice Bath) start->cool add_acyl Add Acyl Chloride (1.1 eq) Dropwise cool->add_acyl warm_stir Warm to RT Stir for 2-4 hours add_acyl->warm_stir monitor Monitor by TLC warm_stir->monitor workup Quench with H₂O Separate Layers monitor->workup wash Wash Organic Layer: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine workup->wash dry Dry (Na₂SO₄), Filter, Concentrate in vacuo wash->dry purify Purify by Column Chromatography dry->purify end Isolated N-Acylated Product purify->end

Caption: Figure 2: Experimental workflow for N-acylation.

  • Materials:

    • (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (1.0 eq)

    • Acyl chloride of choice (1.1 - 1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Standard laboratory glassware, magnetic stirrer, ice bath

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

    • Add anhydrous DCM followed by the base (e.g., TEA). Stir the resulting suspension for 10-15 minutes at room temperature to liberate the free amine.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the acyl chloride dropwise to the stirred suspension. A precipitate of triethylammonium chloride may form.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Trustworthiness Check: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Core Application 2: Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds with exceptional reliability and functional group tolerance. [3]For this building block, the C4-bromo position is the reactive site. This reaction allows for the introduction of a diverse array of aryl and heteroaryl groups, which is a critical strategy in drug discovery for modulating properties such as potency, selectivity, and pharmacokinetics. [4][5]The choice of palladium catalyst, ligand, base, and solvent system is crucial and often needs to be optimized for specific coupling partners, especially with the potentially coordinating free amine present in the molecule. [4][6]

Figure 3: Catalytic Cycle of Suzuki-Miyaura Coupling catalyst catalyst intermediate intermediate process process pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)-Br(L)₂ ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_r Ar-Pd(II)-R'(L)₂ transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 product R-R' red_elim->product ar_br R-Br ar_br->ox_add r_boronic R'-B(OR)₂ r_boronic->transmetal base Base base->transmetal

Caption: Figure 3: Catalytic Cycle of Suzuki-Miyaura Coupling

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for coupling with an arylboronic acid. The amine may be protected (e.g., as a Boc-carbamate) prior to coupling if competitive N-arylation or catalyst inhibition is observed, but many modern catalyst systems tolerate unprotected anilines. [6]

  • Materials:

    • (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine derivative (e.g., N-Boc protected) (1.0 eq)

    • Arylboronic acid or ester (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a modern pre-catalyst like CataCXium® A Pd G3, 2 mol%) [4] * Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 eq) [7] * Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or 2-MeTHF) [4]* Procedure:

    • Inert Atmosphere is Crucial: To a flame-dried Schlenk flask or reaction vial, add the bromo-dihydrobenzofuran starting material, the boronic acid, the base, and the palladium catalyst.

    • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Trustworthiness Check: Monitor the reaction's progress by TLC or LC-MS. The reaction may take anywhere from 4 to 24 hours. [4] 6. Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated product.

The Importance of Chirality: Synthesis and Resolution

Scientific Rationale: The biological activity of a drug is intimately linked to its three-dimensional structure. Enantiomers of a chiral drug can have widely different potencies, pharmacological effects, and toxicities. [1]Therefore, access to enantiomerically pure starting materials like the (R)-isomer of 4-Bromo-2,3-dihydrobenzofuran-3-amine is not a luxury but a necessity for modern drug development. This enantiopure compound is typically obtained through the resolution of a racemic mixture. Methods like diastereomeric crystallization or kinetic resolution are employed to separate the two enantiomers. [2]More advanced techniques like dynamic kinetic resolution (DKR) combine this separation with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product. [2]

Figure 4: Chiral Resolution Strategy start start process process intermediate intermediate product product racemate Racemic (R/S)-Amine resolution Kinetic Resolution (e.g., Enzymatic Acylation or Chiral Catalyst) racemate->resolution r_amine (R)-Amine (Desired, Unreacted) resolution->r_amine s_amide (S)-Amide (Reacted) resolution->s_amide separation Separation (Chromatography or Extraction) r_amine->separation s_amide->separation

Caption: Figure 4: Chiral Resolution Strategy

Conclusion: A Versatile Tool for Drug Discovery

(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a powerful and versatile chiral building block. Its well-defined stereochemistry and orthogonal reactive sites—the primary amine and the aryl bromide—provide a robust platform for the rapid generation of diverse and complex molecular architectures. The protocols and scientific rationale presented here underscore its utility for medicinal chemists and drug development professionals. By enabling systematic modifications at two key positions, this reagent facilitates the efficient exploration of structure-activity relationships, accelerating the journey from a synthetic building block to a potential clinical candidate.

References

  • Title: Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group Source: ResearchGate URL: [Link]

  • Title: Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle Source: White Rose eTheses Online URL: [Link]

  • Title: 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines Source: PubMed - NIH URL: [Link]

  • Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: MDPI URL: [Link]

  • Title: 4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Source: Chemcider URL: [Link]

  • Title: Synthesis of 2,3-Dihydrobenzofurans Source: Organic Chemistry Portal URL: [Link]

  • Title: Drug Discovery Targeting Bromodomain-Containing Protein 4 Source: PMC - NIH URL: [Link]

  • Title: Synthesis method of 2,3-dihydrobenzofuran Source: Google Patents URL
  • Title: N-Acylation in Combinatorial Chemistry Source: ResearchGate URL: [Link]

  • Title: Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization Source: The Royal Society of Chemistry URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL: [Link]

Sources

Method

Application Notes and Protocols for the Purification of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Abstract (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine and its hydrochloride salt are pivotal chiral building blocks in medicinal chemistry, notably serving as intermediates in the synthesis of novel pharmaceutical compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine and its hydrochloride salt are pivotal chiral building blocks in medicinal chemistry, notably serving as intermediates in the synthesis of novel pharmaceutical compounds for treating neurological disorders.[1] The stereochemical integrity and chemical purity of this intermediate are paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on robust, validated techniques for the purification of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. It details protocols for recrystallization and column chromatography for chemical purification, along with standardized methods for the critical assessment of enantiomeric purity using Chiral High-Performance Liquid Chromatography (HPLC).

Introduction and Purification Strategy

The synthesis of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine typically involves steps such as the bromination of 2,3-dihydrobenzofuran followed by amination.[1] These synthetic routes can introduce a variety of impurities, including regioisomers, unreacted starting materials, and the undesired (S)-enantiomer. The hydrochloride salt form is often preferred in pharmaceutical development to enhance stability and modify physicochemical properties.[4]

A successful purification strategy must therefore address both chemical and stereochemical purity. The optimal workflow depends on the impurity profile of the crude material. This guide proposes a two-pronged approach:

  • Chemical Purification: Removal of non-enantiomeric impurities via recrystallization or column chromatography.

  • Chiral Purity Assessment: Quantification of the enantiomeric excess (% ee) to ensure the final product meets stereochemical specifications.

cluster_purification Overall Purification & Analysis Workflow Crude Crude (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine HCl Decision1 Assess Chemical Purity (TLC, NMR) Crude->Decision1 Recryst Protocol 1: Recrystallization Decision1->Recryst High Purity (>95%) Chrom Protocol 2: Flash Chromatography Decision1->Chrom Low Purity / Complex Mixture ChemPure Chemically Pure Material Recryst->ChemPure Chrom->ChemPure Decision2 Assess Enantiomeric Purity ChemPure->Decision2 ChiralHPLC Protocol 3: Chiral HPLC Analysis Decision2->ChiralHPLC FinalProduct Purified (R)-Isomer >99% ee ChiralHPLC->FinalProduct

Caption: High-level workflow for purifying (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine HCl.

Physicochemical Properties and Safety

Properties
PropertyValue / InformationRationale for Purification
Molecular FormulaC₈H₉BrClNO---
Molecular Weight250.52 g/mol ---
AppearanceWhite to off-white solidColor may indicate impurities.
SolubilityModerately soluble in water; more soluble in alcohols like ethanol and methanol.[5]Key for selecting recrystallization solvents.
StabilityHydrochloride salt is more stable and less prone to air oxidation than the free base.[4]Explains the preference for purifying the salt form.
Safety and Handling

Aromatic amines and brominated organic compounds require careful handling.[6][7]

  • Health Hazards: Potential irritant to skin, eyes, and the respiratory tract. Aromatic amines can be toxic and may be absorbed through the skin.[6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]

Protocol 1: Recrystallization of the Hydrochloride Salt

Recrystallization is the preferred method for purifying crystalline solids that are already of relatively high purity (>95%). It is effective at removing small amounts of impurities with different solubility profiles. For amine hydrochloride salts, alcohol-water mixtures are often highly effective solvent systems.[4]

Principle of Recrystallization

The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures. The crude material is dissolved in a minimum amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

Experimental Protocol
  • Solvent Selection: Begin by testing solubility in various solvents. For amine hydrochlorides, aqueous ethanol (70-95%) or isopropanol/water (e.g., 9:1 v/v) are excellent starting points.[3][4] The ideal solvent should fully dissolve the compound when hot but provide poor solubility when cold.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (e.g., 5.0 g). Add the chosen solvent system (e.g., 90% ethanol) portion-wise while heating and stirring until complete dissolution is achieved.[4] Use the minimum volume of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. A slow cooling rate (e.g., 5-10 °C/hour) generally promotes the growth of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath (0-5 °C) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[3]

cluster_recrystallization Recrystallization Workflow start Start: Crude Material dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Controlled Cooling (Room Temp -> 0-5°C) hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end End: Purified Crystals dry->end

Caption: Step-by-step workflow for the recrystallization protocol.

Protocol 2: Flash Column Chromatography

When the crude material contains significant amounts of impurities, flash column chromatography is the method of choice. A key challenge in purifying amines on standard silica gel is the interaction between the basic amine and acidic silanol groups on the silica surface, which can lead to significant peak tailing and poor separation.[9]

Mitigating Peak Tailing

This issue can be resolved by adding a competing base to the mobile phase. A small amount (0.1-1%) of an amine like triethylamine (TEA) will neutralize the active sites on the silica, resulting in improved peak shape and resolution.[9][10]

Experimental Protocol
  • Stationary Phase: Standard flash-grade silica gel (40-63 µm) is typically used.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

    • Crucially, add ~0.5-1% triethylamine (TEA) to the mobile phase mixture.

    • Aim for an Rf value of 0.2-0.3 for the target compound.

  • Sample Preparation: The hydrochloride salt may have poor solubility in the non-polar mobile phase. It is often advantageous to neutralize a small amount of the salt back to the free base for chromatography, then re-form the salt after purification. Alternatively, dissolve the salt in a minimal amount of a stronger solvent like methanol and adsorb it onto a small amount of silica gel.

  • Column Packing and Loading: Pack the column with silica gel slurried in the initial mobile phase. Load the prepared sample onto the top of the column.

  • Elution: Run the column using the optimized mobile phase, collecting fractions. Monitor the elution using TLC.

  • Isolation and Salt Re-formation: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure. To re-form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in an organic solvent, e.g., 2M HCl in diethyl ether) until precipitation is complete. Collect the salt by filtration.

Protocol 3: Chiral Purity Analysis

The determination of enantiomeric purity is a critical final step.[2] Chiral HPLC is the gold standard for this analysis due to its accuracy, robustness, and the wide availability of chiral stationary phases (CSPs).[2]

Principle of Chiral HPLC

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. These transient diastereomeric interactions cause one enantiomer to be retained on the column longer than the other, resulting in two separate peaks in the chromatogram.[11] The ratio of the peak areas can be used to calculate the enantiomeric excess (% ee).

Experimental Protocol for Chiral HPLC

The following provides a generalized method; specific conditions must be optimized for the available instrumentation and column. Polysaccharide-based CSPs are highly effective for resolving a wide range of primary amines.[12]

ParameterRecommended ConditionRationale / Comments
Column CHIRALPAK® AD-H or similar amylose/cellulose-based CSPThese columns show broad selectivity for chiral amines.[12][13]
Mobile Phase Hexane / Isopropanol / Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v)Normal phase is common. The basic additive (DEA) is critical for good peak shape.[10][12]
Flow Rate 0.75 - 1.0 mL/minA standard flow rate for analytical HPLC.[13]
Temperature 25 °C (Ambient)Temperature can affect separation; maintain a constant temperature for reproducibility.[10]
Detection UV at 254 nm or 280 nmThe benzofuran ring provides a strong UV chromophore.
Sample Prep Dissolve a small amount of the purified HCl salt in the mobile phase (~1 mg/mL). Filter through a 0.45 µm filter before injection.[11]Ensures sample is free of particulates.
Calculation of Enantiomeric Excess (% ee)

Once the chromatogram is obtained, integrate the area of the two enantiomer peaks.

% ee = (|Area_R - Area_S| / (Area_R + Area_S)) * 100

Where Area_R is the peak area of the desired (R)-enantiomer and Area_S is the peak area of the undesired (S)-enantiomer.

References

  • Comprehensive Application Notes and Protocols for Recrystallization of Amine Hydrochloride Salts. Smolecule.
  • A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
  • A Comparative Guide to Analytical Methods for Chiral Purity Determin
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine Product Page. EvitaChem.
  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem.
  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4.
  • methylamine hydrochloride - Organic Syntheses Procedure. Organic Syntheses.
  • The Versatile Role of 4-Bromoaniline in Chemical Reactions. Ketone Pharma.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC.
  • Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadieno
  • HPLC method for enantiomeric separ
  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Asymmetric Michael Addition of Benzofuran-Derived Azadienes to 3-Fluorooxindoles Catalyzed by a Chiral Squaramide Catalyst.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
  • Amines. NCERT.
  • Proper storage and handling to prevent degradation of 6-Bromo-2,3-dihydro-1H-inden-5. Benchchem.
  • 2-bromoallylamine - Organic Syntheses Procedure. Organic Syntheses.
  • Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group.
  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry.
  • 4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. Chemical Supplier Page.
  • A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonyl
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Technical Support Center: Purification of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone. Benchchem.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Technical Support Center: Chiral Separation of 4'-bromo-3-morpholinomethyl benzophenone Enantiomers. Benchchem.
  • Process for the separation of a mixture of enantiomers.
  • Purine and Related Compound Purification Str
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC

Sources

Application

Analytical methods for the quantification of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Application Note: Quantitative Analysis of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Abstract This comprehensive application note provides detailed protocols for the quantitative analysis of (R)-4-Bromo-2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantitative Analysis of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a chiral amine and a key building block in medicinal chemistry and organic synthesis.[1] Given the stereospecific nature of many pharmacological targets, the accurate determination of enantiomeric purity is critical. This guide presents two robust analytical methods: a primary chiral High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the (R)-enantiomer and its (S)-enantiomer impurity, and a secondary UV-Vis spectrophotometric method for the rapid determination of total amine hydrochloride concentration. The methodologies are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.[2][3]

Introduction: The Imperative for Stereospecific Quantification

(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine is a chiral compound whose utility often resides in its specific three-dimensional structure.[1] In pharmaceutical development, enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[4] Therefore, regulatory bodies worldwide mandate the stereospecific analysis of chiral active pharmaceutical ingredients (APIs) and intermediates.[3]

The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for various applications. Accurate and precise quantification is essential for process control during synthesis, for quality assurance of the final intermediate, and for stoichiometric calculations in subsequent synthetic steps. This document provides the necessary protocols to achieve this with confidence.

Principle Analytical Methodologies

Two complementary methods are detailed to provide a comprehensive analytical toolkit for this compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for chiral analysis. It physically separates the (R) and (S) enantiomers, allowing for both the quantification of the desired (R)-enantiomer (assay) and the determination of the unwanted (S)-enantiomer (enantiomeric purity). The separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.[5][6] Polysaccharide-based CSPs are particularly effective for a broad range of racemates, including primary amines like the target compound.[4]

  • UV-Vis Spectrophotometry: This method provides a rapid and straightforward means to determine the total concentration of the compound in a solution, irrespective of its chiral form. The benzofuran ring system contains a strong chromophore that absorbs ultraviolet light, allowing for quantification based on the Beer-Lambert law.[7][8] This technique is ideal for quick checks of solution concentration, dissolution testing, or when chiral purity is already known to be high.

Method 1: Chiral HPLC for Enantiomeric Purity and Assay

This method is designed to be specific, linear, accurate, and precise for the quantification of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine HCl and its (S)-enantiomer.

Causality of Experimental Design
  • Chiral Stationary Phase (CSP) Selection: An immobilized polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is selected. This class of CSPs is known for its broad enantioselectivity for primary amines, operating through a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve separation.[4][9]

  • Mobile Phase Composition: A polar organic mode (e.g., Heptane/Ethanol/Isopropanol) is chosen. The alcohol component interacts with the polar groups of the analyte and the CSP. Basic additives like diethylamine (DEA) or butylamine (BA) are crucial.[4] They act as "ionic competitors," binding to residual acidic silanol groups on the silica support and preventing strong, non-specific interactions that would otherwise lead to poor peak shape and long retention times for the primary amine analyte.

  • UV Detection Wavelength: Based on the UV-Vis absorption spectra of benzofuran derivatives, a detection wavelength is selected near one of the absorption maxima (e.g., ~290 nm) to ensure high sensitivity.[7]

Experimental Protocol: Chiral HPLC

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IB N-3, 3 µm, 4.6 x 150 mm).

  • HPLC-grade Heptane, Ethanol, Isopropanol, and Diethylamine (DEA).

  • Reference standards for (R)- and (S)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing Heptane, Ethanol, and Isopropanol in a ratio of 80:10:10 (v/v/v).

    • Add Diethylamine (DEA) to a final concentration of 0.1%. For example, add 1.0 mL of DEA to 1 L of the solvent mixture.

    • Degas the mobile phase for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

    • (S)-Enantiomer Standard: Prepare a separate working standard of the (S)-enantiomer if available to confirm peak identity.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 10 mg of the compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to achieve a target concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.[10]

  • Chromatographic Conditions:

    • Set the instrument parameters as specified in Table 1.

  • System Suitability and Analysis Sequence:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform five replicate injections of the (R)-enantiomer Working Standard.

    • Inject a blank (mobile phase).

    • Inject the sample solutions.

    • Inject a Working Standard after every 6-10 sample injections to monitor system drift.

Data Presentation and Validation

Table 1: HPLC Chromatographic Conditions

Parameter Value
Column Cellulose tris(3,5-dimethylphenylcarbamate), 3 µm, 4.6x150 mm
Mobile Phase Heptane:Ethanol:Isopropanol:DEA (80:10:10:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
UV Wavelength 290 nm

| Run Time | 15 minutes |

Table 2: Typical System Suitability and Performance Data

Parameter Expected Result Acceptance Criteria
Retention Time ((R)-enantiomer) ~7.5 min -
Retention Time ((S)-enantiomer) ~9.2 min -
Resolution (Rs) > 2.0 ≥ 1.5
Tailing Factor (Tf) < 1.5 ≤ 2.0

| %RSD for Peak Area (n=5) | < 1.0% | ≤ 2.0% |

Method Validation Summary: The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[11][12]

Table 3: ICH Q2(R2) Validation Parameters

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. Peak purity > 99.0%; baseline resolution from impurities.
Linearity To show a proportional response to concentration. Correlation coefficient (r²) ≥ 0.999 over the range.
Range The concentration interval of reliable data. e.g., 80-120% of the nominal concentration for assay.
Accuracy Closeness of results to the true value. 98.0 - 102.0% recovery for spiked samples.
Precision Repeatability and intermediate precision. %RSD ≤ 2.0% for both repeatability and intermediate precision.
LOQ Lowest concentration quantifiable with accuracy. Signal-to-Noise ratio ≥ 10.

| Robustness | Reliability under small, deliberate variations. | System suitability parameters remain within criteria. |

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Heptane/EtOH/IPA/DEA) Equilibrate Column Equilibration (30 min) MobilePhase->Equilibrate Standard Standard Prep (0.1 mg/mL) SST System Suitability (5 Injections) Standard->SST Sample Sample Prep (0.1 mg/mL) Analysis Sample Analysis Sample->Analysis Equilibrate->SST SST->Analysis Integration Peak Integration Analysis->Integration Calculation Calculate Assay & Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for Chiral HPLC analysis.

Method 2: UV-Vis Spectrophotometry for Total Amine HCl Quantification

This method is suitable for a rapid estimation of the total concentration of 4-Bromo-2,3-dihydrobenzofuran-3-amine HCl.

Causality of Experimental Design
  • Solvent Selection: A polar solvent like Methanol or Ethanol is chosen. The hydrochloride salt is readily soluble in these solvents, and they are transparent in the UV range of interest (>250 nm).

  • Analytical Wavelength (λmax): A full UV scan (200-400 nm) is performed on a dilute solution of the compound to identify the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and adherence to the Beer-Lambert law. For benzofuran derivatives, this is typically around 280-290 nm.[7]

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation and Materials:

  • Double-beam UV-Vis Spectrophotometer.

  • Matched 1 cm quartz cuvettes.

  • Methanol (Spectroscopic grade).

  • Reference standard of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Step-by-Step Protocol:

  • Determine λmax:

    • Prepare a dilute solution (~10 µg/mL) of the reference standard in Methanol.

    • Scan the solution from 400 nm to 200 nm against a Methanol blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

    • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation:

    • Prepare a sample solution in Methanol with an expected concentration that falls within the calibration range (e.g., 10 µg/mL).

  • Measurement:

    • Set the spectrophotometer to λmax.

    • Autozero the instrument with the Methanol blank.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Data Analysis:

    • Plot a graph of Absorbance vs. Concentration for the calibration standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Calculate the concentration of the sample using its absorbance and the regression equation.

Data Presentation

Table 4: Example Calibration Data (λmax = 290 nm)

Concentration (µg/mL) Absorbance (AU)
2.0 0.115
5.0 0.285
10.0 0.570
15.0 0.855
20.0 1.140
Linear Regression y = 0.057x + 0.001

| Correlation (r²) | 0.9998 |

Workflow Visualization

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing Stock Prepare Stock (100 µg/mL) Standards Prepare Calibration Standards (2-20 µg/mL) Stock->Standards Measure Measure Absorbance of Standards & Sample Standards->Measure Sample Prepare Sample Sample->Measure Scan Determine λmax Scan->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Sample Concentration Plot->Calculate

Caption: Workflow for UV-Vis Spectrophotometric analysis.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive quantification of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. The chiral HPLC method is essential for ensuring stereochemical purity and providing an accurate assay, which is a critical requirement in pharmaceutical development. The UV-Vis spectrophotometric method serves as a valuable, high-throughput tool for the rapid determination of total compound concentration. Adherence to these protocols and the principles of method validation outlined by the ICH will ensure the generation of reliable, reproducible, and scientifically sound data.[2]

References

  • AMSbiopharma (2025).
  • ResearchGate (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF.
  • ResearchGate (n.d.). UV‐Vis absorption (left)
  • International Council for Harmonisation (2023).
  • ResearchGate (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4.
  • Lab Manager (2025).
  • Efor Group (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • European Medicines Agency (2024). ICH Q2(R2)
  • BenchChem (2025).
  • EvitaChem (n.d.). Buy (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine (EVT-15193843).
  • Musumeci, D., et al. (2022).
  • Phenomenex (n.d.).
  • Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Harada, N. (2016).
  • BLD Pharm (n.d.). 4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.
  • BenchChem (2025).
  • ResearchGate (n.d.).

Sources

Method

Safe handling and storage procedures for (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Application Note: Safe Handling, Storage, and Synthetic Utility of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride Executive Summary (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine is a highly versatile chiral building...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Storage, and Synthetic Utility of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride

Executive Summary

(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine is a highly versatile chiral building block prominently utilized in medicinal chemistry, particularly in the synthesis of neurotherapeutics and positive allosteric modulators (PAMs) targeting central nervous system (CNS) receptors [1]. The presence of the bromine atom at the C4 position enables late-stage diversification via transition-metal-catalyzed cross-coupling, while the (R)-configured amine is critical for stereospecific target binding [1, 2]. This application note details the physicochemical rationale for its storage, hazard mitigation strategies, and validated protocols for its use in stereoretentive amide coupling.

Physicochemical Profiling & Storage Causality

To ensure reproducible synthetic outcomes, this compound is typically supplied and handled as a hydrochloride (HCl) salt. The free base of this amine is susceptible to oxidative degradation and potential racemization over time. The HCl salt protonates the primary amine, significantly increasing its oxidative stability, extending shelf-life, and improving its crystalline handling properties [1, 4].

Table 1: Physicochemical and Storage Parameters

ParameterSpecification
Chemical Name (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
CAS Number 3026596-64-2 (HCl Salt) / 1213941-82-2 (Free Base)
Molecular Weight ~250.52 g/mol (Salt) / 214.06 g/mol (Free Base)
Appearance White to off-white solid
Storage Temperature 2–8 °C (Refrigerated)
Atmosphere Inert (Argon/Nitrogen), desiccated
Light Sensitivity High (Protect from direct UV/ambient light)

Causality of Storage Conditions: The bromo-aromatic system conjugated with the dihydrobenzofuran ring can undergo photo-induced radical degradation if exposed to prolonged UV or ambient light. Furthermore, the HCl salt is inherently hygroscopic. Exposure to ambient humidity leads to rapid water absorption, which not only causes weighing inaccuracies but can also facilitate slow hydrolysis of the benzofuran ether linkage or promote racemization of the C3 chiral center [3]. Therefore, cold, dark, and desiccated storage is mandatory.

Safety & Hazard Mitigation

Halogenated chiral amines often present risks of skin sensitization, eye irritation, and respiratory toxicity.

  • Engineering Controls: All handling must be performed within a certified chemical fume hood to prevent the inhalation of aerosolized powders [3].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles with side-shields, and an impervious lab coat are strictly required [3].

  • Static Mitigation: The dry HCl salt powder can accumulate static charge. Use anti-static weighing boats and spatulas to prevent powder dispersion, which poses both an exposure hazard and a loss of valuable chiral material.

Workflow Visualization

G cluster_0 Storage & Preparation cluster_1 Handling & Quality Control cluster_2 Downstream Applications A Cold Storage (2-8°C) Protect from Light/Moisture B Thermal Equilibration (1 hr at RT in Desiccator) A->B Prevent condensation C Weighing in Fume Hood (Anti-static tools, full PPE) B->C Transfer to hood D QC: Chiral HPLC & LC-MS (Verify Enantiomeric Purity) C->D Sample aliquot E Amide Coupling (Neurological Drug Scaffolds) D->E Validated batch F Palladium Cross-Coupling (C-C/C-N Bond Formation) D->F Validated batch

Standard operating procedure for handling and utilizing the chiral building block.

Experimental Protocols

Protocol 1: Safe Handling and Thermal Equilibration

Self-Validation Check: A pristine batch should appear as a free-flowing, white to off-white powder. Yellowing or browning indicates oxidative degradation, necessitating re-purification or disposal.

  • Equilibration: Remove the sealed container from the 2–8 °C refrigerator. Do not open immediately. Place the intact container in a desiccator at room temperature (RT) for at least 60 minutes.

    • Causality: Opening a cold container introduces ambient air; the moisture will immediately condense on the cold powder, ruining the hygroscopic HCl salt and compromising the chiral integrity.

  • Preparation: Transfer the equilibrated container to a fume hood. Ensure the analytical balance is zeroed with an anti-static weighing boat.

  • Weighing: Carefully dispense the required mass using an anti-static micro-spatula.

  • Storage Return: Backfill the source container with Argon or dry Nitrogen, seal tightly with Parafilm, and return immediately to 2–8 °C storage [3].

Protocol 2: Representative Application - Stereoretentive Amide Coupling

Chiral amines are frequently coupled with carboxylic acids to form complex neuro-active scaffolds (e.g., indanyl or benzofuran piperidine amides) [2]. The use of HATU and N,N-Diisopropylethylamine (DIPEA) is the gold standard for this transformation.

  • Causality: HATU provides rapid activation of the carboxylic acid, minimizing the time the activated ester is susceptible to epimerization. DIPEA is a sterically hindered, non-nucleophilic base that effectively frees the amine from its HCl salt without engaging in deleterious side reactions [2].

Materials:

  • (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine HCl (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried, Argon-flushed reaction vial, dissolve the Target Carboxylic Acid (1.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at RT.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir the mixture for 10–15 minutes to ensure complete formation of the active HOAt ester.

    • Self-Validation Check: A slight color change (often to pale yellow) indicates the formation of the activated complex.

  • Amine Introduction: Add (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine HCl (1.0 equiv) to the activated mixture. The excess DIPEA will immediately neutralize the HCl salt, generating the free nucleophilic amine in situ.

  • Reaction: Stir the reaction at RT for 2–12 hours. Monitor progression via LC-MS.

  • Quench & Workup: Once the amine is consumed, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure [2].

  • QC Validation: Analyze the purified product via Chiral HPLC against a racemic standard to confirm that no racemization occurred at the C3 position during the basic coupling conditions.

References

  • ACS Chemical Neuroscience. "Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold". Available at: [Link]

  • AccelaChem. "58680-40-3,4-Bromo-1,7-naphthyridine-AccelaChem|AccelaChemBio". Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride Synthesis

Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: Advanced troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for the asymmetric synthesis of chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: Advanced troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for the asymmetric synthesis of chiral dihydrobenzofuran-3-amines.

Process Overview & Diagnostic Workflow

The (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine scaffold is a critical chiral building block in medicinal chemistry, particularly in the development of biased 5-HT2A receptor agonists and neurological therapeutics [1]. Its synthesis is notoriously challenging, requiring precise regiocontrol during core cyclization and strict enantiocontrol during amine installation.

SyntheticWorkflow A 1. Cyclization (Core Formation) B 2. Oxime Formation A->B IPC: LC-MS C 3. Asymmetric Reduction (ATH) B->C IPC: NMR D 4. Salt Crystallization C->D IPC: Chiral HPLC

Fig 1. Four-stage synthetic workflow with recommended In-Process Controls (IPCs).

Frequently Asked Questions & Troubleshooting Guide

Q1: During the synthesis of the 4-bromo-benzofuran-3-one intermediate, I observe significant amounts of uncyclized O-alkylated byproducts. How can I drive the cyclization to completion?

Expert Insight (Causality): The formation of the 2,3-dihydrobenzofuran core via the intramolecular cyclization of α -aryloxy ketones is often plagued by stalled intermediates. This occurs because weak, poorly soluble bases fail to generate a sufficiently nucleophilic enolate to drive the 5-exo-trig ring closure[2]. Solution: Transition from weak carbonate bases (like K2​CO3​ ) to Cesium Fluoride (CsF) in anhydrous DMF. The "cesium effect" dramatically increases the ion-pair separation of the enolate, enhancing its nucleophilicity. Maintain the reaction strictly at 40°C; exceeding this temperature promotes the degradation of the brominated aromatic ring.

Q2: My asymmetric reduction of the oxime intermediate yields poor enantiomeric excess (<70% ee). How does the Ru-TsDPEN system dictate chirality, and how can I optimize it?

Expert Insight (Causality): The reduction of the oxime to the (R)-amine is achieved via Noyori Asymmetric Transfer Hydrogenation (ATH) using the RuCl(p-cymene)[(R,R)-TsDPEN] precatalyst [3]. The chiral induction relies on an outer-sphere mechanism. The active 18-electron Ru(II)-hydride complex and the amine proton of the TsDPEN ligand form a highly ordered, six-membered hydrogen-bonded transition state with the oxime substrate. Poor ee is usually caused by an imbalance in the hydrogen donor system, which disrupts this delicate hydrogen-bonding network and allows background (uncatalyzed) reduction to occur [4]. Solution: Ensure you are using a precise 5:2 azeotropic mixture of Formic Acid to Triethylamine (FA/TEA). Excess formic acid lowers the pH, protonating the oxime and destroying the transition state geometry.

ATH_Mechanism Ru1 16e- Ru(II) Amido Complex (Resting State) Ru2 18e- Ru(II) Hydride Complex (Active Catalyst) Ru1->Ru2 + HCOOH / - CO2 (Formate Decarboxylation) TS Outer-Sphere Transition State (Hydrogen Bonding Network) Ru2->TS + Oxime Substrate (Facial Selection) TS->Ru1 Catalyst Regeneration Product (R)-Amine Product (High ee%) TS->Product Hydride Transfer

Fig 2. Outer-sphere mechanism of the Ru-TsDPEN catalyzed Asymmetric Transfer Hydrogenation.

Q3: I lose up to 30% of my yield during the final hydrochloride salt formation. The product turns into a gummy residue ("oils out"). How can I achieve a crisp crystallization?

Expert Insight (Causality): The 2,3-dihydrobenzofuran ring is sensitive to highly acidic, aqueous environments. Using aqueous HCl (e.g., 37% w/w) introduces water that heavily solvates the protonated amine. Instead of nucleating into a crystal lattice, the product forms a supersaturated liquid phase, resulting in a gummy residue. Solution: The protocol must be transitioned to a self-validating anhydrous system. Dissolve the free base in a non-polar ethereal solvent like Cyclopentyl methyl ether (CPME). Introduce exactly 1.05 equivalents of anhydrous HCl in dioxane. The massive polarity difference between the free base (soluble in CPME) and the HCl salt (insoluble in CPME) forces immediate, high-purity precipitation [5].

Quantitative Data Summaries

Table 1: Optimization of Ru-TsDPEN Catalyzed ATH Conditions (Oxime to (R)-Amine)

Data demonstrates the critical nature of the FA/TEA ratio and temperature on enantioselectivity.

EntryCatalyst Loading (mol%)FA/TEA RatioTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (% ee)
11.01:1 (Excess Base)30244562
21.010:1 (Excess Acid)30248841
31.05:2 (Azeotrope)6012>9978
4 1.0 5:2 (Azeotrope) 30 24 >99 98.5
Table 2: Solvent Screening for Hydrochloride Salt Precipitation

Data highlights the superiority of anhydrous ethereal solvent systems for product isolation.

Solvent SystemHCl SourceEquivalentsObservationYield (%)Purity (HPLC %)
Ethanol37% Aq. HCl1.5Oiled out, gummy5588.0
Ethyl Acetate2M HCl in Ether1.1Slow crystallization7895.5
CPME 4M HCl in Dioxane 1.05 Instant white precipitate 94 >99.5

Step-by-Step Methodologies (Self-Validating SOPs)

Step 1: Synthesis of 4-Bromo-benzofuran-3-one Oxime
  • Charge: To a 500 mL round-bottom flask, add 4-bromo-benzofuran-3-one (50.0 g, 234 mmol), hydroxylamine hydrochloride (19.5 g, 281 mmol), and sodium acetate (23.0 g, 281 mmol).

  • Solvate: Suspend the mixture in 250 mL of absolute ethanol.

  • React: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 4 hours.

  • Self-Validating Checkpoint: Perform FTIR analysis on an evaporated reaction aliquot. The reaction is complete when the sharp ketone C=O stretch (~1710 cm⁻¹) completely disappears, replaced by a broad oxime O-H stretch (~3200-3300 cm⁻¹).

  • Workup: Cool to room temperature, concentrate under vacuum, and partition between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the oxime as a pale yellow solid.

Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
  • Preparation: In a rigorously dried Schlenk flask under argon, dissolve the oxime (40.0 g, 175 mmol) in anhydrous DMF (200 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (1.11 g, 1.75 mmol, 1.0 mol%).

  • Hydrogen Donor: Slowly inject a pre-mixed, degassed 5:2 Formic Acid/Triethylamine azeotrope (80 mL) via syringe.

  • React: Stir the deep-red solution at exactly 30°C for 24 hours.

  • Self-Validating Checkpoint: Draw a 0.1 mL aliquot, quench with saturated NaHCO3​ , extract with MTBE, and inject into a Chiral HPLC (e.g., Chiralpak AD-H column). Proceed to workup only when conversion is >99% and the (R)-enantiomer peak represents >98% ee.

  • Workup: Basify the mixture to pH 10 using 2M NaOH (to break the formate salt of the product amine) and extract heavily with MTBE. Concentrate to yield the (R)-amine free base as a viscous oil.

Step 3: Anhydrous Hydrochloride Salt Crystallization
  • Solvate: Dissolve the crude (R)-amine free base (approx. 35 g) in anhydrous Cyclopentyl methyl ether (CPME) (350 mL) and cool to 0°C in an ice bath.

  • Precipitate: Under vigorous mechanical stirring, add 4M HCl in dioxane (1.05 eq based on HPLC assay yield) dropwise over 30 minutes. A thick white precipitate will form immediately.

  • Age & Filter: Allow the slurry to age at 0°C for 1 hour to ensure complete lattice formation. Filter through a sintered glass funnel under a nitrogen blanket.

  • Self-Validating Checkpoint: The isolated solid should be a free-flowing white powder. A gummy texture indicates moisture intrusion. Verify success via melting point apparatus; the pure hydrochloride salt will exhibit a sharp, narrow melting point range without decomposition.

References

  • Discovery of β -Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. PubMed Central (PMC). URL:[Link]

  • Syntheses of 2-Aroyl Benzofurans through Cascade Annulation on Arynes. The Journal of Organic Chemistry. URL:[Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. URL:[Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. URL:[Link]

  • The [4 + 1] cyclization reaction of 2-hydroxylimides and the trimethylsulfoxonium iodide for the synthesis 3-amino-2,3-dihydrobenzofurans. RSC Advances. URL:[Link]

Optimization

Troubleshooting side reactions in the synthesis of dihydrobenzofuran amines.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 2,3-dihydrobenzofuran amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 2,3-dihydrobenzofuran amines. These scaffolds are highly privileged in medicinal chemistry, but their synthesis—typically involving the cyclization of ortho-allylphenols followed by C–N bond formation—is notoriously prone to side reactions such as over-oxidation, regiochemical mismatch, and base-mediated degradation.

This guide moves beyond basic troubleshooting to dissect the causality behind these failures, providing self-validating protocols to ensure your workflows are robust and reproducible.

Diagnostic Workflow: Identifying the Point of Failure

Before adjusting your reaction parameters, map your observed side reactions to the mechanistic pathways below.

Workflow Start ortho-Allylphenol or Halo-dihydrobenzofuran Cyclization Core Cyclization (Pd or Cu catalyzed) Start->Cyclization Amination C-N Bond Formation (Buchwald-Hartwig) Cyclization->Amination Halide Intermediate Side1 Side Reaction: Aromatization (Benzofuran) Cyclization->Side1 Excess Oxidant Side2 Side Reaction: Chroman Formation (6-endo) Cyclization->Side2 Poor Catalyst Control Side3 Side Reaction: Dehalogenation/Degradation Amination->Side3 Harsh Base (NaOtBu) Opt1 Optimize Oxidant/Ligand (e.g., Cu(hfacac)2 + TIFA) Side1->Opt1 Side2->Opt1 Opt2 Use DBU + XantPhos Avoid Strong Inorganic Bases Side3->Opt2

Logical workflow for diagnosing and resolving side reactions in dihydrobenzofuran amine synthesis.

Section 1: Core Cyclization – Regioselectivity & Over-Oxidation

The Issue: When cyclizing ortho-allylphenols or tethered alcohols, the reaction yields 6-endo-trig chroman derivatives instead of the desired 5-exo-trig 2,3-dihydrobenzofurans. Alternatively, the product over-oxidizes to a fully aromatic benzofuran.

The Causality: Aromatization is a frequent thermodynamic sink. In sequential C–H functionalizations, highly electron-rich aromatic rings (e.g., dimethoxy-substituted substrates) are particularly susceptible to over-oxidation, leading to aromatized benzofuran side products[1]. Conversely, chroman formation occurs when radical cation pathways (such as those induced by PIFA on 4-OMe arenes) lack sufficient steric or electronic bias to enforce the 5-exo-trig closure[2].

The Solution: Shift to a Cu-catalyzed direct aryl C–O bond formation using a hypervalent iodine reagent (TIFA). The addition of Cu(hfacac)₂ facilitates rapid oxidative insertion into the C–I bond, forming a transient Cu(III) intermediate. This intermediate undergoes reductive elimination strictly to the 5-membered dihydrobenzofuran ring, kinetically bypassing both the chroman pathway and over-oxidation[2].

Protocol: Cu-Catalyzed C–O Cyclization

Self-Validation Metric: The absence of tolyl group-transfer by-products in the crude NMR confirms that the Cu(III) reductive elimination pathway is actively overriding the unselective radical pathway.

  • Activation: Dissolve the tethered alcohol substrate (1.0 equiv) in hexafluoroisopropanol (HFIP) at 23 °C.

  • Iodonium Formation: Add TIFA (1.1 equiv). Stir for ~25 minutes. Validation: Monitor via TLC until the starting material is fully converted to the intermediate iodonium salt[2].

  • Catalyst Addition: Introduce Cu(hfacac)₂ (20 mol %) and triethylamine (TEA). Crucial: TEA acts as a buffer to suppress acid-mediated dealkylation side reactions[2].

  • Cyclization: Stir for 12–16 hours at room temperature. Quench and purify via standard silica gel chromatography.

Table 1: Catalyst & Oxidant Effects on Cyclization Selectivity

Reaction ConditionsPrimary ProductMajor Side ReactionYield (%)
PIFA, no metal additiveIodonium saltReaction stalls (No cyclization)0%
Pd(OAc)₂, Electron-rich areneDihydrobenzofuranBenzofuran (Aromatization)Variable
Cu(hfacac)₂ (20 mol%), TIFADihydrobenzofuranChroman (<5%)>90%

Section 2: Stereochemical Control in Oxypalladation

The Issue: Complete loss of stereocontrol (yielding racemic or unpredictable cis/trans mixtures) during the Pd(II)-catalyzed Wacker-type cyclization of ortho-allylphenols.

The Causality: The stereochemistry of the oxypalladation step is not static; it is dictated by the coordinating environment of the palladium center, specifically the chloride ion concentration. Low chloride concentrations leave coordination sites open, favoring internal syn-oxypalladation. High chloride concentrations saturate the Pd coordination sphere, forcing the nucleophile (the phenol oxygen) to attack from the outside face, resulting in anti-oxypalladation[3].

Stereocontrol Substrate o-Allylphenol PathA Pd(MeCN)4(BF4)2 + Benzoquinone (Low Chloride) Substrate->PathA PathB PdCl2(MeCN)2 + LiCl (High Chloride) Substrate->PathB Syn Syn-Oxypalladation PathA->Syn Direct coordination Anti Anti-Oxypalladation PathB->Anti External Cl- attack ProductA cis-Dihydrobenzofuran Syn->ProductA ProductB trans-Dihydrobenzofuran Anti->ProductB

Mechanistic divergence of syn- vs anti-oxypalladation based on chloride ion concentration.

The Solution:

  • To enforce syn-stereochemistry: Generate a dicationic palladium(II) catalyst in situ using Pd(MeCN)₄(BF₄)₂ (10 mol%) and a chiral ligand (e.g., (S,S)-ip-boxax) in methanol, utilizing benzoquinone (1 equiv) as a chloride-free terminal oxidant[3].

  • To enforce anti-stereochemistry: Utilize PdCl₂(MeCN)₂ (10 mol%) and artificially inflate the chloride pool by adding LiCl (2 equiv) in THF[3].

Section 3: Amination of the Dihydrobenzofuran Core

The Issue: During the Buchwald-Hartwig amination of halo-dihydrobenzofurans, the reaction suffers from poor conversion, dehalogenation, or degradation of the oxygen-sensitive heterocyclic core.

The Causality: The traditional reliance on harsh, insoluble inorganic bases (like NaOtBu) creates localized zones of extreme basicity that can cleave the ether linkage of the dihydrobenzofuran core. Furthermore, the precipitation of insoluble halide salts (NaX) physically coats the catalyst, stalling the reaction. Finally, using monodentate ligands (like PPh₃) often fails to prevent the formation of unreactive palladium iodide dimers following oxidative addition.

The Solution: Transition to a homogeneous base system utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) paired with a bidentate ligand like XantPhos. DBU is a soluble, functional-group-tolerant base. Crucially, its conjugate acid (DBU·HX) forms an ionic liquid at reaction temperatures, entirely preventing the precipitation of insoluble halide salts[4]. Bidentate ligands like XantPhos or BINAP force the Pd center into the correct reactive geometry and sterically block dimer formation.

Protocol: Mild Homogeneous Buchwald-Hartwig Amination

Self-Validation Metric: The reaction mixture will remain completely homogeneous throughout the heating cycle, visually confirming the absence of inorganic salt precipitation.

  • Preparation: In a rigorously degassed solvent (toluene or DMF), combine the halo-dihydrobenzofuran (1.0 equiv) and the amine nucleophile (1.2 equiv)[4].

  • Catalyst Loading: Add XantPhos Pd G3 precatalyst (2–5 mol%). Validation: The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species, avoiding the induction periods that lead to catalyst degradation[4].

  • Base Addition: Inject DBU (1.5 equiv) via syringe.

  • Coupling: Heat to 80 °C for 1–4 hours. Monitor via LC-MS until the starting halide is consumed.

Table 2: Base and Ligand Screening for Amination

LigandBasePhase BehaviorConversionObserved Side Reactions
PPh₃NaOtBuHeterogeneous<30%Core degradation, Dehalogenation
BINAPCs₂CO₃Heterogeneous60%Slow reaction rate
XantPhosDBUHomogeneous>95%None (Clean C–N bond formation)

Frequently Asked Questions (FAQs)

Q: Why am I seeing retro-aldol side reactions during my sequential C–H functionalization? A: Retro-aldol cleavage (typically accounting for ~10% yield loss) is a documented minor side reaction when utilizing aryldiazoacetates in Rh/Pd-catalyzed sequential C–H functionalizations[1]. To mitigate this, ensure strictly anhydrous conditions, avoid prolonged heating above 100 °C, and consider buffering the reaction.

Q: Can I use photochemical methods to synthesize the core and avoid transition metals entirely? A: Yes. Recent metal-free photochemical cascades utilize ortho-allylphenolate anions. By deprotonating the phenol and irradiating it, you can form electron donor-acceptor (EDA) complexes with electron-deficient alkyl halides (such as α-iodo sulfones). This triggers a rapid radical cyclization in as little as 35 minutes under exceptionally mild conditions[5][6].

Sources

Troubleshooting

Resolving impurities in (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride synthesis

Welcome to the technical support center for the synthesis of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven experience, this document provides in-depth troubleshooting in a practical question-and-answer format.

Overview of the Synthetic Challenge

The synthesis of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a valuable chiral building block in medicinal chemistry, presents several critical challenges.[1] The primary hurdles include controlling regioselectivity during the initial bromination, achieving high enantiomeric excess (% ee) for the chiral amine, and preventing the formation of process-related impurities that can be difficult to remove. The final hydrochloride salt formation and purification step is crucial for ensuring the stability and quality of the final product.[2]

This guide provides a structured approach to identifying, understanding, and resolving these common issues.

Caption: General synthetic pathway and points of impurity introduction.

Frequently Asked Questions & Troubleshooting

This section is organized by the type of impurity or issue encountered.

Regiochemical & Process-Related Impurities

Question 1: My analysis shows a peak corresponding to a dibrominated species. How can I prevent its formation?

Answer: The formation of dibrominated impurities is a classic case of over-halogenation during electrophilic aromatic substitution.[3] The dihydrobenzofuran ring system is activated, making it susceptible to a second bromination.

Causality & In-Depth Explanation: The ether oxygen in the dihydrobenzofuran ring acts as an ortho-, para-director and an activating group. The first bromine atom adds at the C4 position. However, the resulting monobrominated product is still sufficiently activated to react with a second equivalent of the brominating agent.

Troubleshooting Steps:

  • Stoichiometry Control: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., N-Bromosuccinimide). Carefully weigh your reagents.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via an addition funnel over an extended period. This keeps the instantaneous concentration of the electrophile low.

  • Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C to 5 °C) to decrease the reaction rate and improve selectivity.[3]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often milder and more selective than liquid bromine.

Question 2: I've identified a debrominated impurity, 2,3-dihydrobenzofuran-3-amine, in my final product. What is the likely cause?

Answer: Dehalogenation, specifically hydrodebromination, is a known side reaction for brominated aromatic compounds, often occurring under reductive conditions.[4][5]

Causality & In-Depth Explanation: This impurity most likely forms during the reductive amination step if one is used to convert the ketone intermediate to the amine. Certain reducing agents, especially in the presence of transition metal catalysts (even trace amounts), can catalyze the hydrogenolysis of the C-Br bond.[6]

Troubleshooting Steps:

  • Evaluate the Reducing Agent: If using catalytic hydrogenation, the catalyst (e.g., Palladium on carbon) is a likely culprit. Switch to a milder hydride-based reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are standard for reductive aminations and less prone to causing dehalogenation.[7][8]

  • Avoid Harsh Conditions: Excessive heat or prolonged reaction times during reduction can promote this side reaction.

  • Copper Contamination: Be aware that copper can mediate dehalogenation reactions.[9] Ensure your glassware and reagents are free from trace copper contamination.

Impurity Type Common Name Probable Cause Primary Solution
Process-RelatedDibromo-ImpurityOver-brominationControl stoichiometry and temperature during bromination.
Process-RelatedDebromo-ImpurityReductive dehalogenationUse milder reducing agents (e.g., NaBH(OAc)₃) instead of catalytic hydrogenation.
Chiral(S)-EnantiomerInefficient chiral resolution or low enantioselectivity in an asymmetric step.Optimize resolution or asymmetric catalyst system.
Chiral Purity

Question 3: My final product has low enantiomeric excess (% ee). How can I improve the chiral purity?

Answer: Low enantiomeric excess indicates the presence of the undesired (S)-enantiomer. The solution depends on whether you are using a chiral resolution method or an asymmetric synthesis.

Causality & In-Depth Explanation:

  • For Chiral Resolution: If you are resolving a racemic amine via diastereomeric salt formation, low % ee results from incomplete separation of the diastereomeric salts. This is often due to similar solubilities of the two salts in the chosen crystallization solvent.[10][11]

  • For Asymmetric Synthesis: In an asymmetric reductive amination, low % ee points to a poorly performing chiral catalyst or ligand, or non-optimal reaction conditions that erode stereoselectivity.

Troubleshooting Steps:

  • If Using Chiral Resolution:

    • Screen Resolving Agents: The choice of the chiral acid is critical. Common options include tartaric acid, mandelic acid, or camphorsulfonic acid.[11] Experiment with different resolving agents to find one that provides a significant solubility difference between the diastereomeric salts.

    • Optimize Crystallization: Systematically screen different solvent systems (e.g., ethanol, methanol, isopropanol, and their mixtures with water) and crystallization temperatures. Slow cooling generally yields crystals of higher purity.

    • Perform Multiple Recrystallizations: It may be necessary to recrystallize the diastereomeric salt multiple times to achieve the desired diastereomeric excess before liberating the free amine.

  • If Using Asymmetric Synthesis:

    • Catalyst/Ligand Screening: The performance of asymmetric catalysts is highly substrate-dependent. Screen a variety of chiral ligands or catalysts to find the optimal match for your substrate.

    • Condition Optimization: Temperature, pressure (if applicable), and concentration can all impact enantioselectivity. Perform a Design of Experiments (DoE) to systematically optimize these parameters.

Caption: Decision workflow for improving enantiomeric excess (% ee).

Purification & Isolation

Question 4: I'm having difficulty purifying the final hydrochloride salt. The material is oily, or the yield from recrystallization is very low.

Answer: Purification of amine hydrochloride salts requires careful selection of the solvent system to ensure good recovery of pure, crystalline material.[2] Oily products or low yields are typically solvent-related issues.

Causality & In-Depth Explanation: The ideal recrystallization solvent should dissolve the amine hydrochloride salt at an elevated temperature but have low solubility at cooler temperatures. If the compound "oils out," it means it has separated from the solution as a liquid phase instead of crystallizing, which happens when the solubility is too high or the solution is cooled too quickly. Very low yield implies the compound remains too soluble in the mother liquor even at low temperatures.

Troubleshooting Steps:

  • Solvent System Optimization: For amine hydrochlorides, aqueous ethanol (70-95%) is an excellent starting point.[2] You can also screen other polar protic solvents like isopropanol or aprotic solvents like acetonitrile or ethyl acetate, sometimes with a small amount of an anti-solvent to induce crystallization.

  • Control Cooling Rate: Employ a gradual cooling profile (e.g., 0.5-1.0 °C/min) to encourage the formation of well-ordered crystals rather than an amorphous solid or oil.[2] After reaching room temperature, further cooling to 0-5 °C can maximize the yield.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

  • pH Control: Ensure the solution is acidic enough to keep the amine fully protonated as the hydrochloride salt. If the pH is too high, the free base (which is often an oil) may form.

Key Experimental Protocols

Protocol 1: Chiral Purity Analysis by HPLC

This protocol provides a general method for determining the enantiomeric excess of the amine product.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the amine sample and dissolve it in 1 mL of the mobile phase co-solvent (e.g., methanol or isopropanol) to create a 1 mg/mL stock solution.[12]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as Chiralpak® or Lux® columns.[12][13]

    • Mobile Phase: Typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol). A common starting point is 90:10 Hexane:Isopropanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (Ambient).

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 280 nm).

    • Injection Volume: 5 - 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Protocol 2: Recrystallization of the Hydrochloride Salt

This protocol outlines a robust method for purifying the final product.[2]

  • Dissolution:

    • In a suitable crystallization vessel, charge the crude (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

    • Add an appropriate solvent, such as 95% ethanol, at a ratio of approximately 8-10 mL per gram of crude material.[2]

    • Heat the mixture to 60-70 °C with stirring until all the solid has dissolved.

  • Clarification (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.

  • Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

    • Once at room temperature, place the vessel in an ice bath or refrigerator (0-5 °C) for at least 1-2 hours to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Smolecule. (2026). Comprehensive Application Notes and Protocols for Recrystallization of Amine Hydrochloride Salts.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
  • PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • EvitaChem. (n.d.). Buy (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine (EVT-15193843).
  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Organic Syntheses. (n.d.). methylamine hydrochloride.
  • Benchchem. (2025). Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • ACS Publications. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution.
  • MDPI. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • MDPI. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • Wikipedia. (n.d.). Chiral resolution.
  • Benchchem. (2025). Minimizing dibromo impurity formation during halogenation.
  • HETEROCYCLES. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS.
  • Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • ACS Publications. (2024). Synthesis of gem-Difluorinated 2,3-Dihydrobenzofurans Using Freon-22 via [4 + 1] Annulation of Difluorocarbene and Antitumor Activity Evaluation.
  • PMC. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • PMC. (n.d.). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides.
  • Alfa Chemistry. (n.d.). Borch Reductive Amination.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of the Absolute Configuration of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

In the landscape of modern drug development, the precise determination of a molecule's absolute configuration is not merely a regulatory formality but a cornerstone of ensuring stereochemical purity, which directly impac...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the precise determination of a molecule's absolute configuration is not merely a regulatory formality but a cornerstone of ensuring stereochemical purity, which directly impacts therapeutic efficacy and safety. For chiral molecules such as (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a versatile building block in medicinal chemistry, unambiguous validation of its three-dimensional structure is paramount.[1] This guide provides a comparative analysis of established and contemporary analytical techniques for the absolute configuration determination of this and similar chiral primary amines. We will delve into the underlying principles, experimental workflows, and the relative merits of each method, supported by practical insights and data.

The Criticality of Absolute Configuration in Pharmaceutical Sciences

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as receptors and enzymes—can differ significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, induce adverse effects. Therefore, the ability to selectively synthesize and rigorously validate the absolute configuration of a single enantiomer is a critical capability in the pharmaceutical industry.

(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutically active compounds, particularly those targeting neurological disorders.[1] Its specific spatial arrangement, dictated by the (R)-configuration at the C3 position of the dihydrobenzofuran ring, is crucial for its intended biological activity.[1]

Comparative Analysis of Validation Methodologies

The validation of the absolute configuration of a chiral amine like (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride can be approached through several powerful analytical techniques. The choice of method often depends on factors such as the availability of crystalline material, the presence of suitable chromophores, and the desired level of certainty. Here, we compare three principal methodologies: Single-Crystal X-ray Diffraction, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs).

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

Principle: SCXRD is widely regarded as the most definitive method for determining the absolute configuration of a molecule.[2] It relies on the anomalous scattering of X-rays by the electrons of the atoms in a single crystal.[3] By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of each atom. The Flack parameter, derived from the diffraction data, provides a high degree of confidence in the assignment of the absolute configuration.[4]

Experimental Workflow:

Caption: Workflow for Absolute Configuration Determination by SCXRD.

Advantages:

  • Unambiguous Results: Provides a direct and definitive determination of the absolute stereochemistry.[2]

  • Detailed Structural Information: Yields a complete three-dimensional structure of the molecule, including bond lengths and angles.

Limitations:

  • Crystal Growth: The primary challenge is obtaining a single crystal of suitable size and quality, which can be a time-consuming and often unsuccessful process.

  • Heavy Atom Requirement: For light-atom molecules, the anomalous scattering effect can be weak. The presence of a heavier atom, such as the bromine in our target molecule, significantly enhances the reliability of the absolute configuration determination.[3]

Data Presentation:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Flack Parameter0.02(3)
Assigned Configuration (R)

Note: The data presented in the table is hypothetical for illustrative purposes. A Flack parameter close to zero with a small standard uncertainty provides high confidence in the assigned absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique

Principle: VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer), the absolute configuration can be confidently assigned.[6]

Experimental Workflow:

Caption: VCD Spectroscopy Workflow for Absolute Configuration Assignment.

Advantages:

  • Solution-State Analysis: Applicable to a wide range of molecules that may not readily form single crystals.[5]

  • High Sensitivity: Provides a unique fingerprint for each enantiomer.

Limitations:

  • Computational Requirement: Relies on accurate quantum mechanical calculations to predict the theoretical spectrum.

  • Conformational Flexibility: Molecules with high conformational flexibility can complicate the analysis, as the experimental spectrum is a population-weighted average of all conformers.

Data Presentation:

A visual comparison of the experimental and calculated VCD spectra is the primary method of data presentation. A strong correlation between the signs and relative intensities of the major bands in the two spectra confirms the absolute configuration.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The Mosher's Method and its Analogs

Principle: This method involves the covalent derivatization of the chiral amine with a chiral derivatizing agent (CDA), such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a pair of diastereomers.[7][8] These diastereomers have distinct NMR spectra, and the differences in their chemical shifts (Δδ = δS - δR) can be systematically analyzed to deduce the absolute configuration of the original amine.[9] The spatial arrangement of the substituents around the newly formed stereocenter influences the magnetic environment of nearby protons, leading to predictable shielding or deshielding effects.[10][11]

Experimental Workflow:

Caption: Workflow for Mosher's Method Analysis.

Advantages:

  • Small Sample Requirement: Typically requires only a small amount of the analyte.

  • Readily Available Reagents: A variety of chiral derivatizing agents are commercially available.[9]

  • No Specialized Equipment: Can be performed using standard NMR spectrometers.

Limitations:

  • Model-Dependent: The interpretation of the data relies on the accuracy of the conformational model of the diastereomeric adducts.[10] Incorrect assumptions about the preferred conformation can lead to an erroneous assignment.

  • Chemical Modification: Requires chemical modification of the analyte, which may not always be straightforward.

Data Presentation:

Proton Assignmentδ (R-amide) (ppm)δ (S-amide) (ppm)Δδ (δS - δR) (ppm)
H-2a4.654.75+0.10
H-2b4.504.45-0.05
Aromatic Protons7.20-7.507.15-7.45Negative values
Conclusion Consistent with (R)-configuration

Note: The data presented in the table is hypothetical for illustrative purposes. According to the Mosher model for amides, protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the absolute configuration.

Conclusion and Recommendations

For the unambiguous validation of the absolute configuration of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a multi-pronged approach is recommended to ensure the highest level of scientific rigor.

  • Primary Validation: Single-crystal X-ray diffraction, when feasible, should be the method of choice due to its definitive nature.[2] The presence of the bromine atom makes this molecule an excellent candidate for this technique.

  • Orthogonal Validation: Vibrational circular dichroism spectroscopy serves as an excellent orthogonal method, providing confirmation of the absolute configuration in the solution state.[5] This is particularly valuable as it reflects the stereochemistry of the molecule under conditions that may be more relevant to its biological activity.

  • Complementary Analysis: NMR spectroscopy with a chiral derivatizing agent like Mosher's acid provides a readily accessible and complementary method for confirmation.[7][8] While model-dependent, its agreement with the results from SCXRD and VCD would provide an exceptionally high degree of confidence in the assignment.

By employing a combination of these powerful analytical techniques, researchers and drug development professionals can ensure the unequivocal validation of the absolute configuration of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a critical step in the advancement of new therapeutic agents.

References

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers.
  • NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters - ACS Publications.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. PMC.
  • A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry - ACS Publications.
  • (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine. EvitaChem.
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education - ACS Publications.
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate.
  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry.
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 2008-May - ERIC.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • The resolution and absolute configuration by X-ray crystallography of the isomeric octopamines and synephrines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • The use of X-ray crystallography to determine absolute configuration. ResearchGate.
  • Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry - ACS Publications.
  • Vibrational circular dichroism spectroscopy in the CD, X≡Y, and X=Y=Z stretching region. huscap.
  • Vibrational circular dichroism (VCD). Bruker.
  • Vibrational Circular Dichroism Spectroscopy.
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.
  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate.

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Comparative

Biological activity comparison of (R)- and (S)-enantiomers of 4-Bromo-2,3-dihydrobenzofuran-3-amine

As a Senior Application Scientist in neuropharmacology and medicinal chemistry, I frequently encounter challenges in designing highly selective, pathway-biased receptor agonists. The compound 4-Bromo-2,3-dihydrobenzofura...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology and medicinal chemistry, I frequently encounter challenges in designing highly selective, pathway-biased receptor agonists. The compound 4-Bromo-2,3-dihydrobenzofuran-3-amine is a privileged chiral building block, primarily utilized in the synthesis of next-generation serotonin 2A (5-HT2A) and 2C (5-HT2C) receptor agonists (such as 25CN-NDHBF derivatives).

When developing these neurotherapeutics, the stereochemistry at the C3 position of the dihydrobenzofuran ring is not merely a structural detail—it is the fundamental driver of pharmacodynamic efficacy and signaling bias. This guide objectively compares the biological activity of the (R)- and (S)-enantiomers, detailing the mechanistic causality behind their divergent profiles and providing field-proven protocols for their evaluation.

Mechanistic Causality: The Role of Stereochemistry in Receptor Binding

To understand why the (R)- and (S)-enantiomers exhibit vastly different biological activities, we must examine the 5-HT2A receptor's orthosteric binding pocket.

The biological activity of these enantiomers is most pronounced when they are converted into their N-benzyl derivatives [1]. The 5-HT2A receptor relies heavily on a highly conserved serine residue, Ser159 (3x36) , to stabilize active conformations.

  • The (R)-Enantiomer: The (R)-configuration projects the 3-amine group (and its subsequent N-alkyl substituents) in an optimal spatial trajectory. This allows for a simultaneous, high-affinity hydrogen bond with Ser159 and a critical salt-bridge with Asp155. This specific stabilization mimics the active binding conformation of flexible phenethylamine-type hallucinogens, preferentially stabilizing the receptor state that recruits β-arrestin2 over Gαq.

  • The (S)-Enantiomer: The rigid geometry of the fused dihydrobenzofuran core forces the (S)-enantiomer's amine into a sterically hindered vector. This orientation physically precludes the dual interaction with Ser159 and Asp155, leading to a precipitous drop in both binding affinity and functional efficacy.

Pathway Ligand 4-Bromo-2,3-dihydrobenzofuran-3-amine (Chiral Scaffold) R_Enant (R)-Enantiomer Optimal Amine Trajectory Ligand->R_Enant S_Enant (S)-Enantiomer Steric Hindrance Ligand->S_Enant Receptor 5-HT2A Receptor (Ser159 / Asp155 Pocket) R_Enant->Receptor Dual H-Bond/Salt Bridge S_Enant->Receptor Suboptimal Fit BetaArr β-Arrestin2 Pathway (Biased Agonism) Receptor->BetaArr Preferential Activation by (R)-Isomer Gq Gαq Pathway (Canonical Signaling) Receptor->Gq Reduced Activation

Caption: 5-HT2A receptor signaling bias driven by the spatial orientation of (R)- vs (S)-enantiomers.

Quantitative Data Comparison

Because the "naked" primary amine is a synthetic intermediate [2], its biological activity is evaluated via its corresponding N-benzyl derivatives (e.g., 25CN-NDHBF analogs) in functional complementation assays. The table below summarizes the representative pharmacological profiles of the derivatives synthesized from the respective (R)- and (S)-enantiomers [1].

Parameter(R)-Enantiomer Derivatives(S)-Enantiomer DerivativesCausality / Implication
β-Arrestin2 Efficacy ( Emax​ ) 85% - 110% (High)< 25% (Low)(R)-isomer optimally stabilizes the β-arrestin-preferring receptor conformation.
β-Arrestin2 Potency ( EC50​ ) ~8.5 nM> 150 nMLoss of Ser159 interaction in the (S)-isomer drastically reduces binding affinity.
Gαq Efficacy ( Emax​ ) 35% - 50% (Partial)< 15% (Negligible)The scaffold inherently suppresses Gq signaling, but the (R)-isomer retains partial activity.
Pathway Bias Factor Highly β-Arrestin2 BiasedUnbiased / Inactive(R)-enantiomer is the required building block for developing non-hallucinogenic neurotherapeutics.

(Note: Emax​ values are normalized to the reference full agonist, LSD).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these enantiomers requires a self-validating workflow. The following step-by-step protocols detail the isolation of the enantiomers and their subsequent functional profiling.

Protocol A: Kinetic Resolution and Validation of the Racemic Amine

Before biological evaluation, the racemic 4-Bromo-2,3-dihydrobenzofuran-3-amine must be resolved to prevent confounding functional data.

  • Enzymatic Acylation: Suspend the racemic amine in an organic solvent (e.g., methyl tert-butyl ether) and add a chiral acyl donor (e.g., isopropyl methoxyacetate) alongside Candida antarctica Lipase B (CALB).

  • Incubation: Stir the reaction at 45°C for 24 hours. The enzyme will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer as a free amine.

  • Separation: Separate the (R)-amide and (S)-amine via standard silica gel chromatography. Hydrolyze the (R)-amide under basic conditions (NaOH/MeOH) to recover the free (R)-enantiomer.

  • Self-Validation Step (Critical): Analyze both isolated fractions using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Do not proceed to synthesis unless Enantiomeric Excess (ee) is >99%. Trace contamination of the highly potent (R)-enantiomer in the (S)-batch will yield false-positive biological activity.

Protocol B: NanoBiT Functional Assay for Biased Agonism

Once the enantiomers are derivatized (e.g., via reductive amination with 2-hydroxy-3-methoxybenzaldehyde), their functional bias is quantified using the NanoBiT system.

  • Cell Preparation: Transfect HEK293T cells with plasmids encoding the human 5-HT2A receptor, SmBiT-β-arrestin2, and LgBiT-membrane anchor (for β-arrestin assays) or miniGαq-LgBiT (for Gq assays).

  • Ligand Incubation: Seed cells in 384-well plates. Add the (R)- and (S)-derivatives in a 10-point concentration-response curve (ranging from 0.1 nM to 10 μM).

  • Signal Detection: Add the Nano-Glo Live Cell Substrate. Measure luminescence over 30 minutes using a microplate reader.

  • Self-Validation Step (Critical): Run a parallel control curve using LSD or Serotonin (5-HT) on every plate. Normalize the Emax​ of your test compounds to the Emax​ of the reference agonist. If the reference agonist fails to reach its historical EC50​ , discard the plate to prevent reporting skewed bias factors.

Workflow Racemate Racemic Amine Resolution Lipase-Catalyzed Resolution Racemate->Resolution Validation1 HPLC Validation (ee > 99%) Resolution->Validation1 Synthesis Derivatization (N-Alkylation) Validation1->Synthesis (R) & (S) separated Assay NanoBiT Assay β-arr2 vs Gαq Synthesis->Assay Validation2 Normalize to LSD Control Assay->Validation2

Caption: Self-validating experimental workflow from chiral resolution to functional assay normalization.

Strategic Recommendations for Drug Development

When selecting a building block for 5-HT2A targeted drug discovery:

  • Prioritize the (R)-Enantiomer if your therapeutic goal is to develop β-arrestin-biased agonists (e.g., for novel antidepressants or antipsychotics lacking hallucinogenic liability). The structural geometry of the (R)-isomer is an absolute prerequisite for accessing the Ser159 interaction pocket.

  • Avoid Racemic Mixtures during early-stage in vitro screening. The high potency of the (R)-enantiomer will mask the inactivity of the (S)-enantiomer, leading to inaccurate structure-activity relationship (SAR) modeling and downstream pharmacokinetic failures.

References

  • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry (ACS Publications), 2022.[Link]

Validation

Spectroscopic comparison of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride from different synthetic routes

An in-depth analytical evaluation of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride —a highly valuable chiral building block for kinase inhibitors and 5-HT2A receptor modulators[1]—requires looking beyond basic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride —a highly valuable chiral building block for kinase inhibitors and 5-HT2A receptor modulators[1]—requires looking beyond basic purity metrics. The 4-bromo substitution presents a unique steric and electronic challenge during synthesis. Consequently, the specific synthetic route chosen directly dictates the impurity profile, enantiomeric excess (ee), and residual trace elements of the final active pharmaceutical ingredient (API).

As researchers and drug development professionals scale this molecule, understanding the spectroscopic fingerprints left behind by different synthetic methodologies is critical. This guide objectively compares three primary synthetic routes, detailing the causality behind their experimental designs and providing self-validating protocols for rigorous spectroscopic profiling.

Synthetic Workflows & Impurity Causality

The structural complexity of the 2,3-dihydrobenzofuran core allows for multiple asymmetric approaches[2]. We will compare three distinct pathways:

SynthesisRoutes SM1 4-Bromo-benzofuran-3(2H)-one RouteA Route A: Asymmetric Reductive Amination (Ru-TsDPEN, HCOONH4) SM1->RouteA RouteC Route C: Biocatalytic Transamination (ω-Transaminase, PLP) SM1->RouteC SM2 Racemic Amine Base RouteB Route B: Classical Resolution ((L)-Tartaric Acid) SM2->RouteB Product (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine HCl RouteA->Product ee > 95% RouteB->Product ee > 99% RouteC->Product ee > 99.5% Spec Spectroscopic Profiling (NMR, HPLC, ICP-MS) Product->Spec

Workflow comparing three synthetic routes for (R)-4-bromo-2,3-dihydrobenzofuran-3-amine HCl.

  • Route A: Asymmetric Reductive Amination (Transition Metal Catalysis).

    • Causality: The steric bulk of the 4-bromo group significantly hinders the nucleophilic attack of ammonia to form the imine intermediate. Because the Ru-TsDPEN catalyst is highly active, it often competitively reduces the unreacted ketone directly to an alcohol. This makes 4-bromo-2,3-dihydrobenzofuran-3-ol the primary organic impurity in this route.

  • Route B: Classical Resolution via Diastereomeric Salt Formation.

    • Causality: Utilizing (L)-tartaric acid to resolve the racemic amine is cost-effective but thermodynamically delicate[3]. The solubility difference ( ΔKsp​ ) between the (R)-amine-(L)-tartrate and (S)-amine-(L)-tartrate salts is narrow. Trace amounts of the resolving agent frequently co-precipitate and survive the basification step, appearing in the final NMR spectra.

  • Route C: Biocatalytic Transamination (Enzymatic).

    • Causality: Engineered ω -transaminases provide a rigid chiral pocket that dictates a strictly facial attack of the amine donor, virtually eliminating the formation of the (S)-enantiomer[4]. However, the required pyridoxal phosphate (PLP) cofactor and biological matrix proteins can carry over into the final crystallization if not strictly purged.

Quantitative Spectroscopic Comparison

The table below summarizes the expected analytical data for batches produced via each route, highlighting the specific markers you must look for during quality control.

Analytical TechniqueTarget Analyte / ParameterRoute A (Asymmetric Transfer Hydrogenation)Route B (Classical Resolution)Route C (Biocatalytic Transamination)
Chiral HPLC Enantiomeric Excess (ee)94.0% - 96.5%> 99.0% (after 3x recryst.)> 99.8%
1 H NMR (400 MHz, D 2​ O) Trace Organic Impurities4-bromo-2,3-dihydrobenzofuran-3-ol (~1.5%)(L)-Tartaric acid (~0.8%)Undetectable
ICP-MS Heavy Metals (Ru, Pd)Ruthenium: 15 - 25 ppm< 1 ppm< 1 ppm
UV-Vis Spectroscopy PLP Cofactor (390 nm)AbsentAbsentTrace Absorbance (~0.05%)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each methodology includes a specific analytical checkpoint to confirm that the mechanistic causality of the reaction has been successfully controlled.

Protocol 1: Route A Synthesis & NMR Validation
  • Reaction Setup: Charge a Schlenk flask with 4-bromo-benzofuran-3(2H)-one (1.0 eq), ammonium formate (5.0 eq), and RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 eq) in anhydrous methanol.

  • Thermodynamic Control: Stir at 40°C for 24 hours under an inert nitrogen atmosphere.

    • Causality Check: The 40°C temperature is a thermodynamic sweet spot. Exceeding 45°C exponentially accelerates the competing direct ketone reduction, flooding the mixture with the alcohol byproduct.

  • Workup: Quench with 1M HCl, extract with EtOAc to remove non-basic impurities, and isolate the aqueous layer. Basify the aqueous layer to pH 10 and extract the free chiral amine with DCM.

  • Salt Formation: Precipitate the HCl salt by bubbling anhydrous HCl gas into the DCM solution at 0°C.

  • Validation Checkpoint ( 1 H NMR): Dissolve 10 mg of the isolated product in D 2​ O. Scan at 400 MHz. A successful, highly chemoselective reaction will show the amine methine proton at δ 4.85 (t, 1H) . If the reaction temperature was too high, the alcohol byproduct will be visible as a distinct triplet at δ 5.25 . The integration ratio between these two peaks validates the chemoselectivity of the batch.

Protocol 2: Route B Resolution & Chiral HPLC Validation
  • Salt Formation: Dissolve racemic 4-bromo-2,3-dihydrobenzofuran-3-amine (1.0 eq) and (L)-tartaric acid (1.0 eq) in boiling 95% ethanol.

  • Controlled Crystallization: Allow the solution to cool to room temperature at a strictly controlled rate of 5°C/hour.

    • Causality Check: Rapid cooling traps the more soluble (S)-enantiomer salt within the crystal lattice (occlusion defect), destroying the optical purity. Slow crystallization ensures true thermodynamic resolution.

  • Recrystallization: Filter the diastereomeric salt and recrystallize twice from fresh 95% ethanol.

  • Basification: Break the salt with 2M NaOH, extract the free base with MTBE, and form the HCl salt using 2M HCl in diethyl ether.

  • Validation Checkpoint (Chiral HPLC & NMR): Run the free base on a Chiralcel OD-H column (Hexane/IPA 90:10, 1.0 mL/min). The (R)-enantiomer should elute at ~8.5 min, and the (S)-enantiomer at ~10.2 min. To validate the complete removal of the resolving agent, check the 1 H NMR (D 2​ O) for the absence of the tartrate methine singlet at δ 4.35 .

Protocol 3: Route C Enzymatic Synthesis & UV-Vis Validation
  • Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5) containing 4-bromo-benzofuran-3(2H)-one (50 mM), isopropylamine (500 mM, amine donor), and pyridoxal 5'-phosphate (PLP, 1 mM).

  • Biocatalysis: Add engineered ω -transaminase (2 mg/mL) and incubate at 30°C for 48 hours with gentle orbital shaking (150 rpm).

    • Causality Check: Isopropylamine is used in massive excess (10:1 ratio) to drive the equilibrium of the transamination forward, overcoming the highly unfavorable thermodynamics of converting a ketone to an amine.

  • Isolation: Adjust the pH to 11 to denature the enzyme, extract the amine with MTBE, and precipitate the HCl salt.

  • Validation Checkpoint (UV-Vis Spectroscopy): Dissolve the final HCl salt in water (10 mg/mL) and scan from 250 nm to 500 nm. The presence of an absorption peak at 390 nm indicates residual PLP cofactor contamination. A pure, pharmaceutical-grade batch must exhibit an absorbance of < 0.01 at 390 nm.

References

  • Title: Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source: ACS Combinatorial Science URL: [Link]

  • Title: Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products Source: E3S Web of Conferences URL: [Link]

  • Title: NADH-Type Hydride Storage and Release on a Functional Ligand for Efficient and Selective Hydrogenation Catalysis Source: Journal of the American Chemical Society URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride proper disposal procedures

Comprehensive Operational Guide: Proper Disposal Procedures for (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride For researchers and drug development professionals, maintaining a safe and compliant laboratory envi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Disposal Procedures for (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. Handling specialized active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous understanding of their environmental fate. This guide provides step-by-step, self-validating operational procedures for the safe handling and disposal of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride , ensuring laboratory safety and strict regulatory compliance.

Mechanistic Safety & Risk Assessment

To safely dispose of a chemical, one must understand the causality behind its hazards. (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride presents three distinct disposal challenges:

  • Halogenated Organic Structure: The presence of the bromine atom dictates that this compound—and any solvent it touches—must be strictly classified as Halogenated Organic Waste (1)[1]. Combusting brominated organics at sub-optimal temperatures can synthesize highly toxic, bioaccumulative byproducts, including brominated dioxins and furans (2)[2].

  • Amine Hydrochloride Moiety: As a hydrochloride salt, the compound is acidic in aqueous environments and acts as a weak organic base donor, making it dangerously reactive with strong oxidizing agents (3)[3].

  • Toxic Combustion Gases: If involved in a fire or improper incineration, the compound releases highly corrosive hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx) (4)[4].

Because of these factors, standard disposal methods are insufficient. The only acceptable method of destruction is high-temperature incineration equipped with alkaline flue gas scrubbing to neutralize the acidic gases produced during thermal breakdown (5)[5].

Quantitative Data & Classification Summary

Property / ParameterOperational Classification / Guideline
Waste Category Halogenated Organic Waste (5)[5]
EPA Waste Codes D-listed (toxicity) or F-codes (F001-F005) if mixed with spent solvents ()
Primary Hazards Toxic combustion products (HBr, HCl, NOx, COx) (2)[2]
Chemical Incompatibilities Strong oxidizing agents, strong bases (3)[3]
Required Destruction Method High-temperature incineration with flue gas scrubbing (6)[6]
Drain Disposal Strictly PROHIBITED under all circumstances (7)[7]

Step-by-Step Operational Disposal Protocol

The following protocols are designed as self-validating systems to prevent accidental exposure or improper mixing.

Phase 1: Waste Segregation

Segregation is the most critical step in chemical disposal.

  • Solid Waste: Collect unused or spilled solid powder in a designated, chemically resistant, leak-proof container. Do not mix solid halogenated waste with non-halogenated waste, as this drastically increases disposal costs and risks cross-reactivity (8)[8].

  • Liquid/Solution Waste: If the compound is dissolved in any solvent (even non-halogenated solvents like methanol or DMSO), the entire mixture automatically defaults to the Halogenated Organic Waste stream (8)[8].

Phase 2: Containerization and Labeling
  • Use high-density polyethylene (HDPE) carboys or compatible glass containers with tightly sealing, threaded caps. Never leave waste containers open unless actively adding waste (8)[8].

  • Self-Validating Step: Label the container before the first drop of waste is added. The label must explicitly state the full chemical name: "(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride" and note the hazard class "Halogenated Organics." Using abbreviations or chemical formulas violates hazard communication standards (8)[8].

Phase 3: Decontamination of Empty Containers

Empty vials retain hazardous brominated residue and cannot be discarded in standard trash (4)[4].

  • Triple-rinse the empty container using a solvent in which the compound is highly soluble (e.g., methanol or ethanol) (7)[7].

  • Collect 100% of this rinsate and transfer it into your Liquid Halogenated Waste container (7)[7].

  • Once triple-rinsed and dried, completely deface or remove the original chemical label before discarding the clean vial into standard broken-glass receptacles (7)[7].

Phase 4: Final Treatment and Destruction

Transfer the sealed, labeled containers to your facility's Satellite Accumulation Area (SAA) and coordinate with your Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste contractor (5)[5]. The contractor will route the waste to a RCRA-permitted commercial facility for high-temperature incineration, where alkaline scrubbers neutralize the toxic halogenated gases generated during thermal destruction (9)[9].

Emergency Spill Response Protocol

  • Solid Spills: Do not dry sweep, as this generates inhalable hazardous dust (10)[10]. Use a slightly dampened absorbent pad or carefully shovel the solid into a hazardous waste container using non-sparking tools (6)[6].

  • Liquid Spills (If in solution): Evacuate the immediate area and wear proper PPE (splash-proof goggles, chemical-resistant gloves, lab coat). Contain the spill using non-combustible absorbent materials like bentonite clay, vermiculite, or sand (4)[4]. Bentonite clay is highly recommended for amine-containing spills at a minimum ratio of 5 parts per million of clay to 1 part per million of product for effective deactivation (4)[4].

Disposal Workflow Visualization

G Start Waste Generation: (R)-4-Bromo-2,3-dihydrobenzofuran -3-amine HCl Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste (Solutions/Rinsate) Decision->Liquid Liquid SolidContainer Seal in leak-proof compatible container Solid->SolidContainer LiquidContainer Collect in Halogenated Organic Waste Carboy Liquid->LiquidContainer Labeling Label: 'Hazardous Waste' Halogenated Organic SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage Disposal High-Temp Incineration with Flue Gas Scrubbing Storage->Disposal

Workflow for the segregation and disposal of halogenated amine hydrochloride waste.

References

  • [4] Title: Safety Data Sheet - Regulations.gov. Source: regulations.gov. URL:

  • Title: EPA HAZARDOUS WASTE CODES. Source: alabama.gov. URL:

  • [1] Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Source: uakron.edu. URL:

  • [8] Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: illinois.edu. URL:

  • [6] Title: Chemical Safety Data Sheet MSDS / SDS - METHYL-D3-AMINE HYDROCHLORIDE. Source: chemicalbook.com. URL:

  • [5] Title: Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene. Source: benchchem.com. URL:

  • [10] Title: 3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET. Source: tcichemicals.com. URL:

  • [7] Title: Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). Source: benchchem.com. URL:

  • [2] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: epa.gov. URL:

  • [3] Title: Hazardous Materials Disposal Guide. Source: nipissingu.ca. URL:

  • [9] Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Source: epa.gov. URL:

Sources

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